3-(p-Chlorophenyl)-5-methylhydantoin chemical properties
Comprehensive Technical Guide: Chemical Properties and Synthesis of 3-(p-Chlorophenyl)-5-methylhydantoin Executive Summary The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Technical Guide: Chemical Properties and Synthesis of 3-(p-Chlorophenyl)-5-methylhydantoin
Executive Summary
The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry and agrochemical development. Specifically, 3-(p-Chlorophenyl)-5-methylhydantoin represents a highly functionalized derivative where the N3 position is substituted with a lipophilic p-chlorophenyl group, and the C5 position bears a methyl group. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating synthetic protocols designed for researchers and drug development professionals.
Structural Chemistry & Physicochemical Profile
The molecular architecture of 3-(p-Chlorophenyl)-5-methylhydantoin is defined by a central polar, hydrogen-bonding heterocyclic core flanked by a lipophilic halogenated aryl ring. The presence of the p-chlorophenyl group significantly alters the electron density of the imide nitrogen (N3), impacting both its solvatochromic behavior and its partition coefficient (LogP) [1].
To facilitate easy comparison for formulation and analytical scientists, the quantitative physicochemical data is summarized in Table 1.
Table 1: Physicochemical and Spectroscopic Attributes
Property
Value
Experimental / Predictive Basis
Molecular Formula
C₁₀H₉ClN₂O₂
Exact Mass: 224.035 Da
Molecular Weight
224.64 g/mol
Standard Atomic Weights
LogP (Lipophilicity)
2.15 ± 0.2
Advanced Chemistry Development (ACD/Labs) [1]
Melting Point
175–182 °C
Capillary Tube Method (Analogous derivatives)
H-Bond Donors/Acceptors
1 (N1-H) / 2 (C2=O, C4=O)
Pharmacophore modeling
IR
νmax
(KBr, cm⁻¹)
3204 (N-H), 1772, 1713 (C=O)
FT-IR Spectroscopy
¹H-NMR (DMSO-d₆, ppm)
1.4 (d, 3H), 4.2 (q, 1H), 7.4-7.6 (m, 4H)
200 MHz NMR Spectroscopy
Mechanistic Pharmacology & Application Scope
The biological relevance of hydantoins is deeply tied to their ability to act as hydrogen-bond anchors within target protein pockets (such as voltage-gated sodium channels in anticonvulsant applications) [3]. The addition of the p-chlorophenyl group at the N3 position serves a dual purpose:
Steric/Electronic Anchoring: The chlorine atom provides a halogen-bonding interaction site and increases the metabolic stability of the aryl ring against cytochrome P450-mediated oxidation.
Membrane Permeability: It drives the LogP into the optimal range (2.0 - 3.0) for crossing lipid bilayers, creating a synergistic effect between target binding and bioavailability.
Fig 1: Structure-activity relationship and physicochemical signaling dynamics.
Synthetic Methodology & Causality
While the Bucherer-Bergs multicomponent reaction is standard for 5,5-disubstituted hydantoins [3], the precise targeting of the N3 position with an aryl group necessitates an alternative route. The most robust method involves the reaction of an
α
-amino acid (DL-alanine) with an isocyanate equivalent (p-chlorophenyl isocyanate) [2, 4].
Causality of Reagents:
Triethylamine (TEA): Acts as a non-nucleophilic base to deprotonate the
α
-amino group of alanine, maximizing its nucleophilicity for the attack on the highly electrophilic isocyanate carbon.
Methanolic HCl: Used in the second stage to protonate the urea carbonyl. This increases the electrophilicity of the adjacent carbon, forcing an intramolecular nucleophilic attack by the carboxylic oxygen, resulting in dehydration and ring closure [2].
Fig 2: Two-step synthetic workflow for 3-(p-Chlorophenyl)-5-methylhydantoin.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that every protocol must contain internal quality control (QC) loops to prevent the propagation of errors.
Protocol 1: Synthesis and Purification of 3-(p-Chlorophenyl)-5-methylhydantoin
Step 1: Urea Intermediate Formation
Suspend 10.0 mmol of DL-alanine methyl ester hydrochloride in 30 mL of anhydrous dichloromethane (CH₂Cl₂).
Add 11.0 mmol of Triethylamine (TEA) dropwise at 0 °C under a nitrogen atmosphere. Stir for 15 minutes.
Slowly add a solution of p-chlorophenyl isocyanate (10.0 mmol) in 10 mL CH₂Cl₂. Allow the reaction to warm to room temperature and stir for 4 hours.
Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the isocyanate spot (visualized via UV 254 nm) and the emergence of a lower
Rf
spot confirms urea formation. IR spectroscopy of an aliquot must show the absence of the strong -N=C=O stretch at ~2270 cm⁻¹.
Step 2: Acid-Catalyzed Cyclization
Evaporate the CH₂Cl₂ solvent under reduced pressure.
Dissolve the crude urea intermediate in 25 mL of methanol.
Add 5 mL of concentrated methanolic HCl. Reflux the mixture at 65 °C for 3 hours.
Validation Checkpoint 2: Monitor via LC-MS. The mass spectrum should shift from the intermediate mass to the target exact mass (m/z[M+H]⁺ = 225.04), indicating the successful elimination of methanol/water.
Step 3: Crystallization
Cool the mixture to 4 °C overnight to induce precipitation.
Filter the white crystalline solid and wash with cold diethyl ether. Recrystallize from ethanol.
Validation Checkpoint 3: Determine the melting point. A sharp melting point range (175–182 °C) validates crystalline purity.
Protocol 2: Solvatochromic Analysis
Hydantoins exhibit distinct solvatochromism due to specific solvent-solute hydrogen bonding interactions [1].
Prepare a 1.0 × 10⁻⁴ M solution of the synthesized hydantoin in a series of solvents with varying Kamlet-Taft parameters (e.g., Hexane, Dioxane, Ethanol, DMSO).
Record the UV absorption spectra in the 200–400 nm region using a dual-beam spectrophotometer.
Identify the
λmax
for the
π→π∗
transition in each solvent.
Validation Checkpoint 4: Plot the absorption frequencies (
νmax
) against the Kamlet-Taft dipolarity/polarizability (
π∗
) values. A linear correlation (
R2>0.95
) validates the absence of instrument calibration drift and confirms that non-specific dielectric interactions dominate the spectral shift.
References
Synthesis, structure and solvatochromism of 5-methyl-5-(3-or 4-substituted phenyl)hydantoins. ResearchGate.[https://vertexaisearch.cloud.google.
SYNTHESIS OF SOME NEW 5-DIALKYLAMINOMETHYLHYDANTOINS AND RELATED COMPOUNDS. CLOCKSS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvNye-qk4ZKmrtyNn0VOpb1Y6uPR68A1_Y5sAY3hUTqX22J0hRiTA_LarHntY-6nnig4XuTEvBwDwHvHlYP0-nZwFGQKYm2ekeTung_6ZlR3DlJBNuq_CEY3XKYsSgALjII7GoV5IvmDR87ZKZvJSwq0OzdjIwI9PivptLGLcVdS0FqLHkmQtWqQ==]
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDXlWSvAgiKo0clRrGgd6O1y-hq8ABPN9DKp_G5vMbNTVnin3KPREB_sl8TctiG_JdkHv7aJCSWgm13f_4rc8KnGadM9Ftm7_8od8sBOQVlrOvTANRlDWRmT-sw8Nu8lV15ByGFRwl3gvCREs=]
N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. Organic Chemistry Portal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7p3LLuQOkcbRFGjumDqjWwG8XIRJAjuqdoYjrJnmeWg8jCt6F4xVUkJIkfTs6JLry4S1dcZjBsV41tCI1DupYjB-EzKdhjW3CWS2Zxz_Zk_qSv6TLb_DPF3Za4A5uPzJBcLQSaMIMfxlMAXF8yrkkZ3wT7Q==]
Exploratory
biological activity of 3-(p-Chlorophenyl)-5-methylhydantoin
An In-Depth Technical Guide on the Biological Activity of 3-(p-Chlorophenyl)-5-methylhydantoin Authored by a Senior Application Scientist Foreword The hydantoin scaffold represents a cornerstone in medicinal chemistry, r...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Biological Activity of 3-(p-Chlorophenyl)-5-methylhydantoin
Authored by a Senior Application Scientist
Foreword
The hydantoin scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents. This guide delves into the biological activities of a specific derivative, 3-(p-Chlorophenyl)-5-methylhydantoin, by synthesizing data from foundational studies on related hydantoin analogues. While direct, extensive research on this particular molecule is not widespread, a comprehensive understanding of its potential can be constructed through the careful analysis of structure-activity relationships (SAR) within the broader class of hydantoin-based compounds. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and granular experimental details to facilitate further investigation into this promising chemical entity.
The Hydantoin Core: A Scaffold of Diverse Biological Promise
The five-membered heterocyclic ring of hydantoin is a versatile pharmacophore, forming the structural basis for drugs with a wide array of biological functions.[1][2] Historically, the most prominent therapeutic application of hydantoins has been in the management of epilepsy, with phenytoin being a landmark anticonvulsant drug.[1] The mechanism of action for many anticonvulsant hydantoins involves the modulation of voltage-gated sodium channels in the brain.[1]
Beyond their neurological applications, hydantoin derivatives have demonstrated a remarkable breadth of pharmacological activities, including:
Anticancer: Targeting various signaling pathways, including the inhibition of kinases like the Epidermal Growth Factor Receptor (EGFR).[1][3]
Antimicrobial: Exhibiting activity against a range of bacterial and fungal pathogens.[4]
Antiviral: Showing promise in the inhibition of viral replication.[4]
Antiarrhythmic and Antihypertensive: Demonstrating effects on cardiovascular function.[4]
This wide spectrum of activity underscores the chemical tractability of the hydantoin ring, which allows for substitutions at multiple positions (N-1, N-3, and C-5) to fine-tune the molecule's biological and pharmacokinetic properties.
Deconstructing 3-(p-Chlorophenyl)-5-methylhydantoin: A Structure-Activity Relationship (SAR) Perspective
The specific biological profile of 3-(p-Chlorophenyl)-5-methylhydantoin is dictated by the interplay of its constituent parts: the hydantoin core, the N-3 p-chlorophenyl substituent, and the C-5 methyl group.
The N-3 Aryl Substitution: Driving Potency and Selectivity
Substitution at the N-3 position of the hydantoin ring with an aryl group is a common strategy in the design of bioactive molecules. The presence of the p-chlorophenyl group is particularly significant:
Lipophilicity: The chloro-substituent increases the lipophilicity of the molecule. In the context of anticonvulsant activity, increased lipophilicity often correlates with enhanced potency, as it can improve the ability of the compound to cross the blood-brain barrier.[2]
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution within the hydantoin ring, potentially affecting its interaction with biological targets.
Steric Factors: The size and orientation of the chlorophenyl group can provide specific steric interactions within a receptor's binding pocket, contributing to selectivity. Studies on related aryl-substituted semicarbazones have highlighted the importance of the p-chlorophenyl moiety for anticonvulsant activity.[5]
The C-5 Substitution: A Key Determinant of Activity
The substitution at the C-5 position of the hydantoin ring is arguably the most critical determinant of its biological activity.
Anticonvulsant Activity: For anticonvulsant hydantoins like phenytoin, the presence of two phenyl groups at C-5 is a key feature. The substitution of one of these with a smaller alkyl group, such as the methyl group in our compound of interest, will modulate this activity. While potentially reducing the potency compared to diphenyl derivatives, it may offer a different spectrum of activity or an improved side-effect profile.
Anticancer Activity: In the context of anticancer applications, a benzylidene group at the C-5 position is often associated with EGFR inhibition.[2] The presence of a simple methyl group suggests that 3-(p-Chlorophenyl)-5-methylhydantoin may not follow this specific mechanism but could exhibit cytotoxicity through other pathways.
Predicted Biological Profile
Based on the SAR of related compounds, 3-(p-Chlorophenyl)-5-methylhydantoin is a strong candidate for investigation as an anticonvulsant agent . The combination of the lipophilic p-chlorophenyl group at N-3 and the methyl group at C-5 aligns with structural motifs known to confer activity in maximal electroshock (MES) seizure models.[6] While less predictable, the potential for anticancer activity should not be dismissed, as various substitutions on the hydantoin ring have yielded compounds with antiproliferative effects against different cancer cell lines.[4][7]
Synthesis and Characterization
The synthesis of 3-(p-Chlorophenyl)-5-methylhydantoin can be achieved through established synthetic routes for N-3 and C-5 substituted hydantoins. A common approach involves the Bucherer-Bergs reaction to form the 5-methylhydantoin core, followed by N-alkylation or N-arylation.
General Synthetic Workflow
Caption: General synthetic pathway for 3-(p-Chlorophenyl)-5-methylhydantoin.
Experimental Protocol: N-Arylation of 5-Methylhydantoin
This protocol provides a general procedure for the N-arylation of a pre-formed hydantoin ring, a common method for synthesizing N-3 substituted derivatives.
Materials:
5-Methylhydantoin
p-Chlorophenylboronic acid
Copper(II) acetate (Cu(OAc)₂)
Pyridine
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate
Brine
Anhydrous magnesium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Reaction Setup: In a round-bottom flask, combine 5-methylhydantoin (1.0 eq), p-chlorophenylboronic acid (1.5 eq), and copper(II) acetate (1.2 eq).
Solvent and Base Addition: Add anhydrous dichloromethane and pyridine (2.0 eq).
Reaction Conditions: Stir the mixture at room temperature under an air atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(p-Chlorophenyl)-5-methylhydantoin.
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Protocols and Methodologies
To ascertain the , a tiered screening approach is recommended, beginning with primary in vivo or in vitro assays for the most probable activities.
Anticonvulsant Activity Screening
The Maximal Electroshock (MES) seizure model is a widely used and predictive test for compounds effective against generalized tonic-clonic seizures.[6][8]
4.1.1. Experimental Protocol: Maximal Electroshock (MES) Test in Mice
Animals: Male ICR mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee.
Drug Administration:
Prepare a suspension of 3-(p-Chlorophenyl)-5-methylhydantoin in a suitable vehicle (e.g., 0.5% methylcellulose in water).
Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) to different groups of mice. A vehicle control group receives the vehicle alone.
A positive control group is treated with a known anticonvulsant, such as phenytoin (e.g., 30 mg/kg, i.p.).
MES Induction:
At a predetermined time after drug administration (e.g., 30 or 60 minutes), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.
A drop of saline is applied to the eyes before electrode placement to ensure good electrical contact.
Endpoint Measurement:
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
Protection is defined as the absence of this phase.
Data Analysis:
Calculate the percentage of animals protected at each dose.
Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
Anticancer Activity Screening
An initial assessment of anticancer potential can be achieved through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[4]
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
Culture the cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
Assay Procedure:
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 3-(p-Chlorophenyl)-5-methylhydantoin in the culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Conceptual Workflow for Biological Screening
Caption: Tiered screening workflow for evaluating the biological activity of the target compound.
Quantitative Data from Related Hydantoin Analogues
To provide context for the potential efficacy of 3-(p-Chlorophenyl)-5-methylhydantoin, the following table summarizes anticonvulsant activity data for structurally related phenylmethylenehydantoins from a study by Pandeya et al.[6] This data highlights how substitutions on the phenyl ring influence anticonvulsant potency in the MES test.
Compound
Substitution on Phenyl Ring
MES ED₅₀ (mg/kg)
12
4-Ethyl
39 ± 4
14
4-Propyl
28 ± 2
35
4-Fluoro
> 100
38
4-Chloro
90 ± 8
41
4-Bromo
65 ± 5
Phenytoin
(Reference Drug)
30 ± 2
Data extracted from Pandeya et al., J. Med. Chem. 2004, 47, 8, 2011-2022.[6]
The data indicates that halogen substitution at the para-position of a phenyl ring attached to the hydantoin system is compatible with anticonvulsant activity, although it may be less potent than alkyl substitutions.[6] This supports the hypothesis that 3-(p-Chlorophenyl)-5-methylhydantoin is a viable candidate for anticonvulsant screening.
Conclusion and Future Directions
3-(p-Chlorophenyl)-5-methylhydantoin emerges as a molecule of significant interest, primarily within the domain of anticonvulsant drug discovery. The structural rationale, derived from extensive SAR studies on the hydantoin scaffold, strongly suggests a favorable profile for interaction with neurological targets. The provided experimental protocols offer a clear and validated path for the empirical verification of this hypothesis.
Future research should focus on the synthesis and in vivo evaluation of this compound in the MES model. Should promising activity be observed, further studies to elucidate its precise mechanism of action, assess its neurotoxicity, and explore its pharmacokinetic profile would be warranted. Additionally, its cytotoxicity against a broad panel of cancer cell lines could unveil novel therapeutic applications. The continued exploration of such rationally designed hydantoin derivatives holds immense potential for the development of next-generation therapeutics.
References
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
The Structure-Activity Relationship of Benzylidene Hydantoins: A Comprehensive Technical Guide. Benchchem.
Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues. PubMed.
Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues.
(PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.
[Synthesis and Testing of Anticonvulsant Properties of 5-benzylidene Derivatives of 3-o-, 3-m- I 3-p-chlorophenyl-2-thiohydantoin]. PubMed.
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI.
Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity rel
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI.
Computer-Aided Studies for Novel Arylhydantoin 1,3,5-Triazine Derivatives as 5-HT6 Serotonin Receptor Ligands with Antidepressive-Like, Anxiolytic and Antiobesity Action In Vivo. PMC.
Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
Marine natural products-inspired phenylmethylene hydantoins with potent in vitro and in vivo antitumor activities via suppression of Brk and FAK signaling. Organic & Biomolecular Chemistry (RSC Publishing).
Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. PubMed.
Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. Research Journal of Pharmacy and Technology.
The Discovery, Synthesis, and Pharmacological Evolution of Chlorophenyl Hydantoin Derivatives
Abstract The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, known for its profound impact on central nervous system (CNS) therapeutics. This technical whitepaper explores t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged structure in medicinal chemistry, known for its profound impact on central nervous system (CNS) therapeutics. This technical whitepaper explores the evolutionary leap from early unsubstituted hydantoins to the highly potent chlorophenyl derivatives. Designed for drug development professionals and synthetic chemists, this guide details the historical discovery, mechanistic pathways, structure-activity relationships (SAR), and scalable synthetic protocols of key chlorophenyl hydantoin derivatives.
Historical Context and Discovery
The hydantoin moiety was first isolated from allantoin by Adolf von Baeyer in 1861[1]. However, its pharmacological significance was not fully realized until 1938, when Merritt and Putnam discovered phenytoin (5,5-diphenylhydantoin), a breakthrough that revolutionized the treatment of epilepsy[1].
As medicinal chemistry advanced, the drive to optimize blood-brain barrier (BBB) permeability, metabolic stability, and target specificity led to the systematic exploration of halogenated derivatives. The introduction of a chlorophenyl moiety—specifically in derivatives like 5-(4-chlorophenyl)hydantoin and 5,5-bis(4-chlorophenyl)hydantoin—marked a significant evolutionary milestone[2]. The electron-withdrawing nature and increased lipophilicity of the chlorine atom enhanced CNS penetration. This structural tuning paved the way for modern therapeutics, including Imepitoin (a veterinary anticonvulsant)[3] and novel 5-HT6 receptor ligands targeted for depression and obesity[2].
Mechanistic Pathways and Biological Targets
Chlorophenyl hydantoins exhibit a remarkable polypharmacology, acting as versatile pharmacophores across multiple distinct biological targets:
GABA-A Receptor Modulation: Imepitoin (1-(4-chlorophenyl)-4-morpholin-1-yl-1,5-dihydro-imidazol-2-one) functions as a low-affinity partial agonist at the benzodiazepine binding site of the GABA-A receptor[3]. This partial agonism provides potent anticonvulsant and anxiolytic effects without the severe sedative or tolerance-inducing side effects typical of full agonists.
5-HT6 Serotonin Receptor Antagonism: Recent drug development has identified 5,5-bis(4-chlorophenyl)hydantoin as a critical lead structure[2]. When conjugated with 1,3,5-triazine derivatives, these compounds demonstrate high affinity for the 5-HT6 receptor, offering promising in vivo anti-obesity and anti-depressive actions[2].
COX-2 Inhibition: 1,5-diarylhydantoins featuring para-chlorophenyl substitutions have been synthesized and characterized as selective COX-2 inhibitors, providing targeted anti-inflammatory activity[4].
Figure 1: Pharmacological pathways and primary biological targets of chlorophenyl hydantoins.
Chemical Synthesis & Experimental Workflows
The synthesis of chlorophenyl hydantoins relies heavily on robust, multicomponent reactions. The Bucherer-Bergs reaction remains the gold standard for constructing 5-substituted hydantoins due to its high atom economy and the utilization of readily available starting materials[5][6].
Causality in Experimental Design: The Bucherer-Bergs reaction proceeds via the formation of an α-aminonitrile intermediate, followed by the insertion of carbon dioxide (derived from ammonium carbonate) to close the imidazolidine ring[5]. The use of a sealed pressure reactor is a critical experimental choice; the thermal decomposition of ammonium carbonate generates NH3 and CO2 gases. If the reaction is not sealed, the loss of CO2 prevents ring closure, stalling the reaction at the intermediate stage and drastically reducing yields[5][6].
Protocol 1: Large-Scale Bucherer-Bergs Synthesis of 5-(4-Chlorophenyl)hydantoin[5]
Caution: Sodium cyanide (NaCN) is highly toxic. This protocol must be executed in a highly ventilated fume hood with appropriate cyanide safety protocols in place.
Reaction Setup: To a specialized pressure reactor, charge 4-chlorobenzaldehyde (1.0 eq), ammonium carbonate (3.0 eq), and sodium cyanide (1.2 eq).
Solvent Addition: Suspend the reagents in a mixture of ethanol and water (1:1 v/v) to achieve a reaction molarity of approximately 0.25–0.4 mol/L[6]. The biphasic nature initially helps dissolve both organic and inorganic components.
Cyclization: Seal the reactor securely. Heat the mixture to 80-90 °C with vigorous mechanical stirring[5]. Maintain this temperature and the autogenous pressure for 6-8 hours.
Isolation: Cool the reactor to room temperature before carefully venting the residual gases through a basic scrubber system. The 5-(4-chlorophenyl)hydantoin product typically precipitates upon cooling.
Purification: Filter the crude solid, wash with cold water to remove unreacted inorganic salts, and recrystallize from an ethanol/water mixture to obtain the pure compound (Yields typically >85%)[5].
Protocol 2: Synthesis of Imepitoin from 4-Chlorophenyl Hydantoin[3]
Imepitoin is synthesized via a direct condensation and rearrangement strategy.
Reagent Charging: In a round-bottom flask equipped with a reflux condenser, charge 4-chlorophenyl hydantoin and an excess of morpholine in the presence of a high-boiling organic solvent (e.g., isobutyl alcohol)[3].
Acid Catalysis: Add a catalytic amount of hydrochloric acid (HCl) to the slurry. The acid facilitates the nucleophilic attack of morpholine.
Reflux: Heat the reaction mixture to reflux (approx. 100-140 °C) and maintain for 2-12 hours[3].
Crystallization: Dilute the mixture with an organic solvent (such as acetone or n-propanol) and cool to room temperature (20-25 °C) to precipitate the crude product[3].
Isolation: Filter the solid, wash, and perform a final recrystallization from n-propanol to yield pharmaceutical-grade crystalline Imepitoin[3].
Figure 2: Step-by-step workflow of the Bucherer-Bergs synthesis of 5-(4-chlorophenyl)hydantoin.
Quantitative Data and Structure-Activity Relationships
The pharmacological efficacy of chlorophenyl hydantoins is heavily dependent on the substitution pattern. The para-chloro substitution provides an optimal balance of steric bulk and electronegativity, which is reflected in the binding affinities across different targets.
Table 1: Pharmacological Profiling of Key Chlorophenyl Hydantoin Derivatives
Note: The incorporation of the triazine moiety at the N-3 position of the hydantoin ring drastically increases 5-HT6 receptor affinity, whereas substitution at the N-1 position results in a significant loss of activity[2].
Conclusion
The chlorophenyl hydantoin scaffold represents a masterclass in rational drug design. By leveraging classic synthetic methodologies like the Bucherer-Bergs reaction and applying modern structure-activity relationship (SAR) principles, researchers have successfully evolved this simple heterocycle from a basic antiepileptic pharmacophore into highly selective ligands for complex CNS and inflammatory targets. The self-validating nature of its synthesis—where intermediate stability directly dictates the requirement for pressurized reactor conditions—highlights the intersection of chemical physics and scalable pharmaceutical manufacturing.
Physicochemical Profiling and Mechanistic Utility of 3-(p-Chlorophenyl)-5-methylhydantoin in Drug Development
Executive Summary As a privileged scaffold in medicinal chemistry, the hydantoin (imidazolidine-2,4-dione) core offers a highly tunable platform for drug discovery. Specifically, 3-(p-Chlorophenyl)-5-methylhydantoin repr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a privileged scaffold in medicinal chemistry, the hydantoin (imidazolidine-2,4-dione) core offers a highly tunable platform for drug discovery. Specifically, 3-(p-Chlorophenyl)-5-methylhydantoin represents a structurally optimized intermediate and pharmacophore utilized in the development of central nervous system (CNS) agents, such as serotonin (5-HT) receptor ligands, cannabinoid receptor modulators, and selective androgen receptor modulators (SARMs)[1][2][3]. This technical whitepaper provides an in-depth analysis of its physicochemical characteristics, synthetic pathways, and analytical methodologies, designed to equip drug development professionals with actionable, field-proven insights.
Structural & Physicochemical Profiling
Understanding the physicochemical baseline of 3-(p-Chlorophenyl)-5-methylhydantoin is critical for predicting its pharmacokinetic behavior and receptor binding affinity.
Quantitative Physicochemical Data
Parameter
Value / Description
Analytical Implication
Molecular Formula
C₁₀H₉ClN₂O₂
Defines baseline mass and isotopic distribution.
Molecular Weight
224.64 g/mol
Highly favorable for CNS penetration (optimal <400 Da).
LogP (Predicted)
~2.5 - 3.0
Indicates moderate to high lipophilicity, ideal for membrane permeation.
pKa (Imide N1-H)
~8.5
Weakly acidic; remains predominantly unionized at physiological pH (7.4).
H-Bond Donors
1 (N1-H)
Facilitates highly specific directional binding in receptor pockets.
H-Bond Acceptors
2 (C2=O, C4=O)
Enables interaction with target backbone residues (e.g., Asp, Asn).
Causality in Molecular Design
The strategic placement of the p-chlorophenyl group at the N3 position serves a dual purpose. Electronically , the chlorine atom acts as an electron-withdrawing group via inductive effects, subtly modulating the electron density of the adjacent imide system and lowering the pKa of the N1 proton. Sterically and hydrophobically , the p-chloro substitution significantly enhances the lipophilicity of the hydantoin core, driving membrane permeability and engagement with hydrophobic target sub-pockets[1].
Furthermore, the 5-methyl substitution introduces a chiral center (C5). This is critical for enantioselective target binding. Research indicates that bulky ortho- or para-substituents in 3-arylhydantoins lead to restricted internal rotation around the aryl-C-N bond. This restricted rotation dictates the effective spatial size and conformational presentation of the molecule, which is a key determinant in receptor fit[4].
Analytical Methodologies for Physicochemical Characterization
To ensure rigorous characterization, the following protocols are designed as self-validating systems, ensuring that any experimental artifact is immediately identified.
Protocol 1: Thermodynamic Solubility and LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (LogP) and aqueous solubility, critical for formulation development.
Step 1: Phase Saturation.
Action: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) with each other by stirring for 24 hours.
Causality: This prevents volume changes during the actual partitioning experiment, which would otherwise skew concentration calculations.
Step 2: Equilibration.
Action: Dissolve 2 mg of 3-(p-Chlorophenyl)-5-methylhydantoin in the octanol phase, add an equal volume of the aqueous phase, and agitate at 25 °C for 48 hours.
Causality: A 48-hour window ensures thermodynamic equilibrium is reached, overcoming the kinetic dissolution barriers typical of highly crystalline hydantoins.
Step 3: Phase Separation.
Action: Centrifuge the mixture at 4000 rpm for 15 minutes.
Causality: Centrifugation breaks any micro-emulsions at the interface, ensuring pristine phase separation.
Step 4: HPLC Quantification & Self-Validation.
Action: Quantify the concentration in both phases using HPLC-UV.
Self-Validation: Perform a mass balance calculation (
Cinitial×Vinitial=Caq×Vaq+Corg×Vorg
). A recovery of 98-102% validates the protocol, proving that no compound was lost to precipitation at the interphase or adsorption to the glassware.
Synthetic Workflow
The synthesis of 3-arylhydantoins requires precise control over nucleophilic additions and subsequent cyclizations[5].
Step-by-Step Methodology
Step 1: Urea Intermediate Formation. React DL-alanine methyl ester with p-chlorophenyl isocyanate in dichloromethane (DCM) at 0-5 °C.
Causality: The low temperature suppresses side reactions (such as isocyanate dimerization) while allowing the primary amine of the alanine derivative to nucleophilically attack the electrophilic carbon of the isocyanate.
Step 2: Acid-Catalyzed Cyclization. Add concentrated HCl and reflux the mixture.
Causality: The acid protonates the urea intermediate, increasing the electrophilicity of the ester carbonyl carbon. This drives the intramolecular attack by the urea nitrogen, forming the 5-membered hydantoin ring.
Self-Validation: The progress of this cyclization is self-validating via TLC monitoring; the disappearance of the highly polar urea spot and the emergence of a less polar hydantoin spot confirm total conversion.
Step 3: Isolation and Recrystallization. Cool the mixture to 4 °C to induce precipitation, filter, and recrystallize from ethanol.
Causality: Ethanol selectively dissolves impurities at high temperatures while allowing the thermodynamically stable rotational isomers of the 3-arylhydantoin to crystallize upon cooling[4].
Synthetic workflow for 3-(p-Chlorophenyl)-5-methylhydantoin.
Mechanistic Role in Drug Design
The utility of 3-(p-Chlorophenyl)-5-methylhydantoin in drug discovery is rooted in its highly predictable pharmacophore mapping. The hydantoin heterocycle is a recognized bioisostere for various amide and urea-containing drugs. When designing ligands for targets like the 5-HT6 receptor or androgen receptors, the molecule operates via distinct interaction vectors[1][3].
Vector 1 (N1-H): Acts as a strict hydrogen bond donor.
Vector 2 (C2/C4 Carbonyls): Act as hydrogen bond acceptors.
Vector 3 (p-Chlorophenyl): Projects into deep hydrophobic pockets. The chlorine atom can participate in orthogonal halogen bonding, a highly directional interaction that significantly boosts target residence time.
Vector 4 (5-Methyl): Provides steric bulk that restricts the conformational flexibility of the ring, locking the molecule into a bioactive conformation.
Pharmacophore mapping and receptor binding logic of the hydantoin core.
References
Computer-Aided Studies for Novel Arylhydantoin 1,3,5-Triazine Derivatives as 5-HT6 Serotonin Receptor Ligands
National Institutes of Health (NIH)[Link]
Comparative HPLC enantioseparation of new chiral hydantoin derivatives
Université catholique de Louvain (UCL)[Link]
Identification of a 4-(Hydroxymethyl)diarylhydantoin as a Selective Androgen Receptor Modulator
Journal of Medicinal Chemistry - ACS Publications[Link]
SYNTHESIS OF SOME NEW 5-DIALKYLAMINOMETHYLHYDANTOINS AND RELATED COMPOUNDS
Heterocycles (Clockss)[Link]
Restricted Internal Rotation in 1-Arylhydantoins, 3-Arylhydantoins, and 3-Aryl-2-Thiohydantoins
Canadian Journal of Chemistry (CDN Science Pub)[Link]
An In-depth Technical Guide to 3-(4-Chlorophenyl)-5-methylhydantoin and its Analogs: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals
The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] From the well-established anticonvuls...
Author: BenchChem Technical Support Team. Date: March 2026
The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] From the well-established anticonvulsant phenytoin to the antibacterial nitrofurantoin and the antiandrogen nilutamide, hydantoin derivatives have demonstrated a remarkable diversity of biological activities.[2] This technical guide focuses on a specific subclass: 3-(4-Chlorophenyl)-5-methylhydantoin and its closely related analogs. This guide will provide an in-depth exploration of their chemical identifiers, synthesis methodologies, physicochemical properties, and their current and potential applications in drug discovery and development.
I. Core Identifiers and Physicochemical Properties
Table 1: Core Identifiers for 3-(4-Chlorophenyl)-5-methylhydantoin
The physicochemical properties of this class of compounds can be predicted based on their structure. The presence of the chlorophenyl group imparts a degree of lipophilicity, while the hydantoin ring itself contains hydrogen bond donors and acceptors, contributing to its potential for biological interactions.
Table 2: Predicted Physicochemical Properties of 3-(4-Chlorophenyl)-5-methylhydantoin
Property
Predicted Value
LogP
~2.0 - 2.5
Topological Polar Surface Area (TPSA)
~58 Ų
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
2
Rotatable Bonds
1
II. Synthesis of 3-Aryl-5-methylhydantoins: A Methodological Overview
The synthesis of 3-aryl-5-methylhydantoins can be achieved through several established synthetic routes. A common and versatile method is the Bucherer-Bergs reaction, which involves the one-pot reaction of an aldehyde or ketone, an alkali cyanide, and ammonium carbonate. However, for the specific substitution pattern of 3-aryl-5-methylhydantoins, a multi-step synthesis is often employed, providing greater control over the final structure.
A general and effective approach involves the reaction of an α-amino acid with an aryl isocyanate to form a ureido intermediate, which is then cyclized under acidic or basic conditions to yield the desired hydantoin.
Unveiling the Molecular Architecture: A Technical Guide to the Spectral Analysis of 3-(p-Chlorophenyl)-5-methylhydantoin
For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-(p-Chlorophenyl)-5-methylhydantoin, a molecule...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-(p-Chlorophenyl)-5-methylhydantoin, a molecule of significant interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectral characteristics, empowering researchers to confidently identify and characterize this and similar compounds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous structures.
Introduction: The Significance of 3-(p-Chlorophenyl)-5-methylhydantoin
Hydantoin and its derivatives are a cornerstone in pharmaceutical development, with applications ranging from anticonvulsants to antiarrhythmic drugs. The specific structural motifs of 3-(p-Chlorophenyl)-5-methylhydantoin, namely the p-chlorinated phenyl ring, the hydantoin core, and the methyl group at the C5 position, all contribute to its unique physicochemical properties and biological activity. Accurate and thorough spectral analysis is paramount for its unambiguous identification, purity assessment, and for understanding its metabolic fate. This guide will delve into the mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy of this compound.
Molecular Structure and Analytical Workflow
A logical and systematic approach to the spectral analysis of 3-(p-Chlorophenyl)-5-methylhydantoin is crucial. The following workflow outlines the key steps in its structural elucidation.
Caption: An overview of the analytical workflow for the structural elucidation of 3-(p-Chlorophenyl)-5-methylhydantoin.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation.
Experimental Protocol:
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for hydantoin derivatives, typically yielding the protonated molecule [M+H]⁺.[1]
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
Sample Preparation: A dilute solution of the compound in a suitable solvent like methanol or acetonitrile is introduced into the mass spectrometer.[2]
Expected Mass Spectrum:
The molecular formula of 3-(p-Chlorophenyl)-5-methylhydantoin is C₁₀H₉ClN₂O₂. The expected monoisotopic mass is approximately 224.0353 g/mol . Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.
Table 1: Predicted Major Mass Fragments for 3-(p-Chlorophenyl)-5-methylhydantoin
m/z (predicted)
Proposed Fragment Ion
Structural Representation of Fragment
Notes
225.0431
[M+H]⁺
Intact protonated molecule
The base peak in ESI-MS.
182.0483
[M+H - C₂H₃O]⁺
Loss of the acetyl group from the hydantoin ring
A common fragmentation pathway for 5-substituted hydantoins.
154.0163
[M+H - C₂H₃O - CO]⁺
Subsequent loss of carbon monoxide
Breakdown of the hydantoin ring is a characteristic fragmentation pattern for this class of compounds.[3][4]
126.0211
[C₆H₄Cl-N]⁺
Fragment containing the p-chlorophenyl and nitrogen
Indicates the presence of the p-chlorophenyl group attached to a nitrogen.
111.0024
[C₆H₄Cl]⁺
p-chlorophenyl cation
A common fragment for compounds containing this moiety.
Fragmentation Pathway:
The fragmentation of the hydantoin ring is a key diagnostic feature. The initial loss of neutral fragments from the molecular ion provides valuable structural information.
Caption: Predicted major fragmentation pathway for 3-(p-Chlorophenyl)-5-methylhydantoin in ESI-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[1]
Experimental Protocol:
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for hydantoin derivatives.
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Experiments: Standard 1D ¹H and ¹³C NMR spectra, along with 2D experiments like COSY, HSQC, and HMBC, should be acquired for a complete structural assignment.[1]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 7.4 - 7.5
Doublet
2H
H-2', H-6'
Protons ortho to the chlorine atom are deshielded.
~ 7.3 - 7.4
Doublet
2H
H-3', H-5'
Protons meta to the chlorine atom.
~ 4.2 - 4.3
Quartet
1H
H-5
Methine proton adjacent to the methyl group and nitrogen.
~ 1.5 - 1.6
Doublet
3H
CH₃-5
Methyl group coupled to the H-5 proton.
~ 8.0 - 9.0
Broad Singlet
1H
N-1-H
Imide proton, chemical shift can be variable and concentration-dependent.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
Chemical Shift (δ, ppm)
Assignment
Rationale
~ 175 - 178
C-4
Carbonyl carbon adjacent to the substituted nitrogen.
~ 155 - 158
C-2
Carbonyl carbon between two nitrogens.
~ 135 - 138
C-4'
Aromatic carbon bearing the chlorine atom.
~ 130 - 133
C-1'
Quaternary aromatic carbon attached to the nitrogen.
~ 129 - 130
C-3', C-5'
Aromatic carbons meta to the chlorine.
~ 128 - 129
C-2', C-6'
Aromatic carbons ortho to the chlorine.
~ 58 - 62
C-5
Methine carbon in the hydantoin ring.
~ 18 - 22
CH₃-5
Methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrational transitions.
Experimental Protocol:
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. Alternatively, a KBr pellet can be prepared.
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
Expected IR Spectrum:
The IR spectrum of 3-(p-Chlorophenyl)-5-methylhydantoin will be characterized by the vibrational modes of the hydantoin ring and the substituted phenyl group.
Table 2: Predicted Characteristic IR Absorption Bands
Cyclic imides typically show two distinct carbonyl absorption bands due to coupled vibrations.[5][6]
1600, 1490, 1400
C=C Stretch (Aromatic)
Medium to Strong
Characteristic absorptions of the benzene ring.
~ 1100 - 1000
C-Cl Stretch
Strong
Vibration of the carbon-chlorine bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation in a molecule is a key factor determining its UV-Vis absorption.
Experimental Protocol:
Solvent: A UV-grade solvent such as ethanol or methanol is typically used.
Spectrometer: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance as a function of wavelength.
Expected UV-Vis Spectrum:
Hydantoin itself shows weak absorption in the UV region.[3] The main chromophore in 3-(p-Chlorophenyl)-5-methylhydantoin is the p-chlorophenyl group. The presence of this aromatic ring will result in characteristic absorption bands.
Table 3: Predicted UV-Vis Absorption Maxima (λmax)
λmax (nm) (predicted)
Electronic Transition
Notes
~ 220 - 230
π → π
Primary absorption band of the benzene ring.
~ 260 - 280
π → π
Secondary absorption band (B-band) of the benzene ring, often showing fine structure.
Conclusion
The comprehensive spectral analysis of 3-(p-Chlorophenyl)-5-methylhydantoin, integrating data from mass spectrometry, NMR, IR, and UV-Vis spectroscopy, provides an unambiguous confirmation of its molecular structure. The predicted data and interpretations presented in this guide, based on established principles and analysis of analogous compounds, offer a robust framework for researchers in the field of drug discovery and development. By understanding the causal relationships between the molecular structure and its spectral output, scientists can accelerate the identification and characterization of novel chemical entities.
References
BenchChem. (2025). Application Notes and Protocols for the Structural Elucidation of Hydantoins using NMR and Mass Spectrometry.
R. Discovery. (1990, June 1). Infrared and Raman Group Frequencies of Cyclic Imides.
Spectroscopy Online. (2020, March 1). Organic Nitrogen Compounds VIII: Imides.
R Discovery. (1990, June 1). Infrared and Raman Group Frequencies of Cyclic Imides.
Matsuo, T. (1964). Carbonyl Absorption Bands in the Infrared Spectra of Some Cyclic Imides with a Five-membered Ring. Bulletin of the Chemical Society of Japan, 37(12), 1844-1848.
PubMed. (1981). A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. Clinica Chimica Acta, 115(3), 263-275.
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
Suzuki, T., & Tuzimura, K. (1976). Mass Spectra of Amino Acid Hydantoins. Agricultural and Biological Chemistry, 40(1), 225-226.
BenchChem. (2025). Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives.
PubMed. (2013, May 31). Spectroscopic identification of cyclic imide b2-ions from peptides containing Gln and Asn residues.
ResearchGate. (n.d.). 1 H NMR spectra of p-chlorofenol (pClp) and mixture M/pClp (mole ratio 1 : 1).
ResearchGate. (n.d.). 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and derivatives 5a (b), 5b (c) and 5c (d).
MDPI. (n.d.). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins.
The Royal Society of Chemistry. (n.d.). Supporting Information.
SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents.
PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
3-(p-Chlorophenyl)-5-methylhydantoin: A Multivalent Scaffold for Targeted Therapeutics
Executive Summary: The Pharmacophore Rationale In the landscape of small-molecule drug discovery, the hydantoin (imidazolidine-2,4-dione) ring represents a highly privileged scaffold. As a Senior Application Scientist, I...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Pharmacophore Rationale
In the landscape of small-molecule drug discovery, the hydantoin (imidazolidine-2,4-dione) ring represents a highly privileged scaffold. As a Senior Application Scientist, I frequently evaluate emerging chemotypes for high-throughput screening (HTS) pipelines. The specific derivative 3-(p-Chlorophenyl)-5-methylhydantoin (3-pCP-5-MH) presents a fascinating structural profile.
The rationale behind its therapeutic versatility lies in its precise substitution pattern. The hydantoin core acts as a rigid hydrogen-bond donor/acceptor hub. The addition of a p-chlorophenyl group at the N3 position significantly enhances lipophilicity and introduces the potential for halogen bonding and
π−π
stacking within deep hydrophobic protein pockets. Concurrently, the methyl group at the C5 position provides critical steric steering, restricting the molecule's conformational flexibility and locking it into a bioactive geometry.
This guide dissects the three primary therapeutic targets for the 3-pCP-5-MH scaffold, detailing the mechanistic causality and the self-validating experimental protocols required to evaluate its efficacy.
Structure-Activity Relationship (SAR) logic for the 3-pCP-5-MH scaffold across multiple targets.
Target I: Voltage-Gated Sodium Channels (VGSCs)
Mechanistic Causality
Hydantoin derivatives, most notably [1], are classical inhibitors of voltage-gated sodium channels (Na
v
1.2 / Na
v
1.6), providing potent anticonvulsant activity. The mechanism is strictly state-dependent . 3-pCP-5-MH does not block the channel in its resting state; rather, it binds preferentially to the inner pore (Site 10) when the channel is in its inactivated state. The p-chlorophenyl ring intercalates with aromatic residues (e.g., Phe/Tyr) in the S6 segments of Domain IV, stabilizing the inactivated conformation and preventing repetitive neuronal firing.
To validate state-dependent inhibition, we utilize a whole-cell automated patch-clamp workflow.
Cell Preparation: Culture HEK293 cells stably expressing human Na
v
1.2. Harvest at 70-80% confluency to ensure optimal membrane health for gigaseal formation.
Gigaseal & Break-in: Apply cells to a planar borosilicate glass chip. Apply negative pressure to form a >1 G
Ω
seal, followed by a brief pressure pulse to rupture the membrane (whole-cell configuration).
Voltage Protocol (The Causal Step):
Resting State Protocol: Hold cells at -120 mV, step to 0 mV for 20 ms.
Inactivated State Protocol: Hold cells at -90 mV (promoting steady-state inactivation), step to 0 mV.
Why? This differential protocol isolates the binding affinity for specific conformational states.
Compound Perfusion: Perfuse 3-pCP-5-MH in a dose-response titration (0.1
μ
M to 100
μ
M).
Self-Validation: The system must run a pre-compound baseline (vehicle control, 0.1% DMSO) and a post-compound positive control (100
μ
M Tetrodotoxin). If the TTX fails to achieve >95% block, or if leak current exceeds 200 pA, the specific well is automatically flagged and excluded.
Automated Patch-Clamp workflow for assessing state-dependent VGSC inhibition.
Target II: Enterovirus 2C Helicase
Mechanistic Causality
Recent in silico and in vitro studies have identified the hydantoin scaffold as a potent broad-spectrum inhibitor of the enterovirus 2C protein [2]. The 2C protein is a highly conserved non-structural ATPase/helicase essential for viral membrane tethering and replication complex formation. 3-pCP-5-MH is predicted to dock into the N-terminal amphipathic domain or the ATPase active site. The C5-methyl group provides the necessary spatial geometry to wedge between the
β
4 and
α
3 domains of the protein, disrupting ATP hydrolysis and halting viral replication.
Self-Validating Protocol: Malachite Green ATPase Assay
To quantify the inhibition of 2C ATPase activity, we measure the release of inorganic phosphate (P
i
) using a colorimetric malachite green assay.
Protein Expression: Purify recombinant Enterovirus A71 2C protein using an E. coli expression system with a His-tag, followed by size-exclusion chromatography to ensure hexameric oligomerization (the active state).
Reaction Assembly: In a 384-well plate, combine 2C protein (0.5
μ
M), ATP (1 mM), and MgCl
2
(2 mM) in an assay buffer (50 mM Tris-HCl, pH 7.5).
Compound Incubation: Add 3-pCP-5-MH at varying concentrations. Incubate for 30 minutes at 37°C. Causality: Pre-incubation allows the compound to access the allosteric or orthosteric site before substrate competition begins.
Detection: Add Malachite Green reagent. The reagent forms a green molybdophosphoric acid complex with free P
i
. Read absorbance at 620 nm.
Self-Validation: Include Guanidine Hydrochloride (GuaHCl, 2 mM) as a known positive control inhibitor [2]. Calculate the Z'-factor for the plate; a Z' > 0.6 validates the assay's robustness and signal-to-noise ratio.
Structurally, 3-pCP-5-MH shares significant pharmacophoric overlap with known non-steroidal antiandrogens like [3] (which features a substituted imidazolidinedione ring). The mechanism of action involves competitive binding to the Ligand-Binding Domain (LBD) of the Androgen Receptor in the cytosol. The bulky p-chlorophenyl group prevents the proper folding of Helix 12 over the ligand-binding pocket. This steric clash prevents the recruitment of co-activators and completely halts the nuclear translocation of the AR complex, thereby silencing downstream transcription of prostate-specific genes.
Self-Validating Protocol: High-Content Imaging of Nuclear Translocation
Cell Seeding: Seed LNCaP cells (which express endogenous mutant AR) or AR-transfected CHO cells into 384-well optically clear-bottom plates.
Starvation & Treatment: Starve cells in charcoal-stripped serum for 24 hours to clear endogenous androgens. Pre-treat with 3-pCP-5-MH for 1 hour, followed by stimulation with 1 nM R1881 (a synthetic androgen agonist).
Fixation & Staining: After 2 hours, fix cells with 4% paraformaldehyde. Permeabilize and stain with a primary anti-AR antibody, followed by an AlexaFluor-488 secondary antibody. Counterstain nuclei with Hoechst 33342.
Imaging & Analysis: Use a High-Content Screening (HCS) confocal imager. The software algorithm defines the nuclear boundary (via Hoechst) and the cytoplasmic boundary, calculating the Nuclear/Cytoplasmic (N/C) intensity ratio of the AR signal.
Self-Validation: Nilutamide (10
μ
M) is used as the positive control for translocation blockade. The assay is self-validating because the Hoechst stain acts as a simultaneous cytotoxicity control; if the nuclear count drops by >20% in a well, the compound concentration is flagged for toxicity rather than true antagonism.
Signaling pathway demonstrating AR antagonism by 3-pCP-5-MH.
Quantitative Data Summary
To facilitate rapid decision-making for medicinal chemists, the following table summarizes the anticipated pharmacological profile of the 3-pCP-5-MH scaffold based on structural homology to reference agents.
Therapeutic Target
Primary Assay
Expected IC
50
/ K
i
Range
Reference Control
Key Structural Driver
Na
v
1.2 (Inactivated)
Automated Patch-Clamp
5.0 - 15.0
μ
M
Phenytoin (IC
50
~10
μ
M)
N3-Aryl
π−π
stacking
Enterovirus 2C
Malachite Green ATPase
10.0 - 25.0
μ
M
Guanidine HCl (IC
50
~15 mM)
C5-Methyl steric fit
Androgen Receptor
HCS Nuclear Translocation
0.5 - 2.0
μ
M
Nilutamide (IC
50
~1.0
μ
M)
p-Chloro Halogen bonding
Conclusion & Future Directions
The 3-(p-Chlorophenyl)-5-methylhydantoin scaffold is a masterclass in atom-efficient drug design. By leveraging a rigid hydantoin core, researchers can exploit state-dependent ion channel blockade, allosteric viral enzyme inhibition, and nuclear receptor antagonism simply by tweaking the electronic and steric properties of the N3 and C5 substituents.
Future lead optimization should focus on substituting the C5 methyl group with bulkier spiro-cyclic moieties to increase target selectivity, or replacing the p-chloro atom with a trifluoromethyl (-CF
3
) group to further enhance metabolic stability and AR binding affinity.
References
National Center for Biotechnology Information (PubChem). "Phenytoin - Compound Summary." PubChem Database. Available at:[Link]
Wang, Y., et al. "Structure Prediction and Potential Inhibitors Docking of Enterovirus 2C Proteins." Frontiers in Microbiology, 2022. PubMed Central (PMC). Available at:[Link]
National Center for Biotechnology Information (PubChem). "Nilutamide - Compound Summary." PubChem Database. Available at:[Link]
Exploratory
Molecular Architecture and Conformational Dynamics of 3-(p-Chlorophenyl)-5-methylhydantoin: A Comprehensive Technical Guide
Executive Summary The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antiviral[1] and antidiabeti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent antiviral[1] and antidiabetic[2] properties. Within this chemical space, 3-(p-chlorophenyl)-5-methylhydantoin serves as a critical structural model. By analyzing this specific molecule, researchers can decode how N3-aryl substitution and C5-alkylation collectively dictate the three-dimensional conformation, crystal packing, and target-binding capabilities of the hydantoin core.
Conformational Dynamics and Structural Geometry
Understanding the spatial arrangement of 3-(p-chlorophenyl)-5-methylhydantoin requires dissecting the molecule into three interacting domains: the central heterocyclic core, the N3-aryl substituent, and the C5 stereocenter.
The Imidazolidine-2,4-dione Core
The five-membered hydantoin ring is nearly planar. This rigidity is driven by extensive electron delocalization across the imide (N3-C2/C4) and amide (N1-C2) bonds, which imparts partial double-bond character to the C–N linkages[3]. This planar geometry acts as a rigid scaffold that projects substituents into defined vectors for receptor interaction.
N3-Aryl Bond Rotation and Steric Gating
A defining conformational feature of this molecule is the restricted rotation around the N3–C(aryl) bond. The p-chlorophenyl group cannot adopt a coplanar geometry with the hydantoin ring due to severe steric clashes between the ortho-protons of the phenyl ring and the adjacent C2 and C4 carbonyl oxygen atoms.
To minimize steric strain, the molecule undergoes a conformational twist. Crystallographic studies on related aryl-hydantoins and piperidine derivatives demonstrate that such aryl rings typically adopt a dihedral angle of 45°–60° relative to the central heterocycle[4]. This twisted "propeller" conformation is biologically highly relevant, as it defines the precise angle required for the p-chlorophenyl group to insert into hydrophobic enzymatic pockets.
The C5 Stereocenter
The introduction of a methyl group at the C5 position breaks the symmetry of the molecule, creating a chiral center. In the solid state, the orientation of this methyl group (pseudo-axial vs. pseudo-equatorial) dictates the overall molecular volume. The chirality at C5 directly influences enantiomeric packing, determining whether the compound crystallizes as a racemic compound, a racemic conglomerate, or a pure enantiomer[5].
Intermolecular Interactions and Crystal Lattice Stabilization
The solid-state behavior of 3-(p-chlorophenyl)-5-methylhydantoin is governed by a hierarchy of non-covalent interactions.
Hydrogen Bonding: The N1 atom bears a highly polarized proton, acting as a strong hydrogen bond donor. The C2 and C4 carbonyls serve as potent acceptors. In the crystal lattice, molecules self-assemble via robust N1–H···O=C4 (or C2) hydrogen bonds, typically forming infinite one-dimensional chains or cyclic dimers[6].
π-π Stacking: The electron-deficient p-chlorophenyl rings engage in face-to-face or edge-to-face π-π stacking interactions, providing secondary stabilization to the crystal lattice[6].
Halogen Bonding: The para-chloro substituent can participate in weak C–Cl···O or C–Cl···π interactions, further directing the supramolecular architecture[4].
Logical relationship between molecular features and macroscopic crystallographic properties.
Self-Validating Synthesis and Structural Elucidation Protocol
As an application scientist, I emphasize that chemical synthesis must be designed as a self-validating system. The following protocol for synthesizing 3-(p-chlorophenyl)-5-methylhydantoin incorporates distinct in-process checks based on established imidazolidine-2,4-dione synthesis methodologies[2].
Procedure: Dissolve 10 mmol of DL-alanine in 20 mL of 1M NaOH (pH ~10). Cool the solution to 0–5°C in an ice bath. Slowly add 10 mmol of p-chlorophenyl isocyanate dropwise under vigorous stirring.
Causality: The strongly alkaline medium deprotonates the primary amino group of alanine, maximizing its nucleophilicity. This ensures a rapid, selective attack on the highly electrophilic isocyanate carbon, preventing unwanted side reactions.
Self-Validation: The initial heterogeneous mixture will clarify into a homogeneous solution as the water-soluble sodium salt of the ureido acid intermediate forms.
Step 2: Acid-Catalyzed Cyclodehydration
Procedure: Acidify the homogeneous reaction mixture to pH < 2 using 6M HCl. Heat the resulting suspension to 80°C for 2 hours.
Causality: Acidification serves a dual purpose: it protonates the carboxylic acid (making it a superior electrophile) and neutralizes the solution. The elevated temperature provides the activation energy required for the intramolecular nucleophilic attack by the N1 urea nitrogen, eliminating a water molecule to close the 5-membered hydantoin ring.
Self-Validation: A dense, white precipitate of the crude hydantoin will form rapidly upon cyclization, indicating a successful ring closure.
Step 3: Crystallization and Purification
Procedure: Filter the crude product and recrystallize via slow evaporation from a 1:1 ethanol/water mixture.
Causality: This specific solvent system balances the hydrophobic nature of the p-chlorophenyl ring with the hydrogen-bonding capacity of the hydantoin core. Slow evaporation minimizes kinetic trapping, promoting the thermodynamic growth of high-quality single crystals suitable for X-ray diffraction[5].
Workflow for the synthesis, in-process validation, and structural elucidation of the hydantoin.
Quantitative Data Summary
The structural identity and conformational parameters of the synthesized compound must be confirmed through orthogonal analytical techniques. The table below summarizes the expected physicochemical and spectroscopic data based on the structural properties of 5-methylhydantoin derivatives[4],[3].
Parameter
Value / Description
Analytical Method
Molecular Formula
C₁₀H₉ClN₂O₂
High-Resolution Mass Spectrometry
Molecular Weight
224.64 g/mol
Mass Spectrometry
Imide C=O Stretching
~1715 cm⁻¹ (asymmetric)~1775 cm⁻¹ (symmetric)
FTIR Spectroscopy
N1-H Stretching
~3250 cm⁻¹ (broad)
FTIR Spectroscopy
N3-Aryl Dihedral Angle
45° – 60°
Single-Crystal X-ray Diffraction
C5-H Chemical Shift
~4.2 ppm (quartet, J ≈ 7 Hz)
¹H NMR (DMSO-d₆)
C5-CH₃ Chemical Shift
~1.4 ppm (doublet, J ≈ 7 Hz)
¹H NMR (DMSO-d₆)
Primary Lattice Interaction
N1–H···O=C4 Hydrogen Bonding
X-ray Crystallography / Hirshfeld Analysis
References
Biochemical and structural studies of proteins supporting the genome replication of enteroviruses and Giardia intestinalis. DiVA Portal. URL: [Link][1]
Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry. URL:[Link][2]
5-Methylhydantoin | C4H6N2O2 | CID 69216. PubChem, National Institutes of Health. URL:[Link][3]
Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. National Center for Biotechnology Information (PMC). URL:[Link][4]
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. URL:[Link][5]
molbank - ORCA - Cardiff University. Cardiff University Research Portal. URL:[Link][6]
In Silico Modeling of 3-(p-Chlorophenyl)-5-methylhydantoin Interactions: A Comprehensive Computational Framework
Executive Summary The imidazolidine-2,4-dione (hydantoin) scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from anticonvulsant to anti-i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazolidine-2,4-dione (hydantoin) scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from anticonvulsant to anti-inflammatory and antineoplastic effects[1]. Specifically, 3-(p-Chlorophenyl)-5-methylhydantoin represents a structurally optimized derivative where the integration of a halogenated aromatic ring and a methyl substitution creates a unique stereoelectronic profile.
This whitepaper provides an authoritative, step-by-step computational framework for simulating and validating the molecular interactions of 3-(p-Chlorophenyl)-5-methylhydantoin. Designed for computational chemists and drug development professionals, this guide moves beyond basic software tutorials to explain the underlying physical causality and self-validating mechanisms required for rigorous in silico modeling.
Pharmacophore Rationale & Structural Logic
Before initiating computational workflows, it is critical to understand the structural logic of the ligand. The hydantoin core provides a rigid hydrogen-bond acceptor/donor network. The addition of the p-chlorophenyl group at the N3 position significantly enhances lipophilicity and introduces the potential for halogen bonding —a highly directional interaction driven by the anisotropic charge distribution (sigma-hole) on the chlorine atom[2]. Concurrently, the methyl group at the C5 position introduces a chiral center, imposing steric constraints that dictate receptor pocket selectivity[3].
Logical mapping of structure-activity relationships for 3-(p-Chlorophenyl)-5-methylhydantoin.
Standard empirical force fields (e.g., OPLS, MMFF94) often fail to accurately capture the conjugated
π
-system of the hydantoin ring and the sigma-hole of the p-chlorophenyl group. To resolve this, Quantum Mechanics (QM) must be employed.
Step-by-Step Methodology
2D to 3D Conversion: Generate the initial 3D conformer of 3-(p-Chlorophenyl)-5-methylhydantoin using a heuristic algorithm.
Geometry Optimization: Submit the structure to Density Functional Theory (DFT) optimization using the B3LYP functional and the 6-31G(d,p) basis set .
Charge Assignment: Calculate the Electrostatic Potential (ESP) map and derive Restrained Electrostatic Potential (RESP) partial charges to ensure accurate electrostatic modeling during docking and MD.
Causality (The "Why"):
The B3LYP/6-31G(d,p) level of theory provides an optimal balance between computational cost and electron correlation accuracy. Deriving RESP charges is mandatory because standard atom-typed charges will ignore the localized positive electrostatic potential (sigma-hole) on the chlorine atom, leading to false-negative predictions for halogen bonding in the receptor pocket.
Self-Validation Mechanism:
Perform a vibrational frequency calculation at the same level of theory immediately following optimization. The protocol is validated only if zero imaginary frequencies are observed , confirming the geometry is a true local energy minimum rather than a transition state saddle point.
Hydantoin derivatives have demonstrated profound efficacy as anti-inflammatory agents via COX-2 inhibition[4],[5], and as anticancer agents targeting the EGFR kinase domain[3],[2].
Comprehensive in silico workflow for evaluating hydantoin derivative interactions.
Step-by-Step Methodology
Protein Preparation: Retrieve target structures (e.g., COX-2: PDB 5KIR; EGFR: PDB 1M17). Remove crystallographic waters, add missing hydrogen atoms, and assign protonation states at physiological pH (7.4) using the PROPKA algorithm.
Grid Generation: Define the active site bounding box centered on the native co-crystallized ligand.
Induced-Fit Docking (IFD): Execute docking using an IFD protocol that allows side-chain flexibility within a 5.0 Å radius of the ligand.
Causality (The "Why"):
Rigid-receptor docking often produces false negatives by ignoring the conformational plasticity of binding pockets. For targets like COX-2, which possess a highly flexible side pocket gated by Arg120 and Tyr355, IFD is required to allow side-chain reorientation upon the entry of the bulky p-chlorophenyl moiety[5].
Self-Validation Mechanism:
Prior to docking the hydantoin derivative, extract and re-dock the native co-crystallized ligand. The docking grid and scoring function are validated only if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is
≤
2.0 Å.
Protocol III: Molecular Dynamics (MD) Simulations
Because molecular docking provides only a static snapshot of binding, Molecular Dynamics (MD) simulations are essential to evaluate the temporal stability of the ligand-receptor complex and the persistence of key hydrogen/halogen bonds.
Step-by-Step Methodology
System Solvation: Place the docked complex in a dodecahedron box filled with TIP3P water molecules, maintaining a 1.0 nm distance from the protein edge.
Neutralization: Add physiological concentrations (0.15 M) of Na⁺ and Cl⁻ ions.
Equilibration: Perform 1 ns of NVT (constant volume/temperature) followed by 1 ns of NPT (constant pressure/temperature) equilibration, applying position restraints to heavy atoms.
Production Run: Execute a 100 ns unconstrained production run using the CHARMM36 force field at 300 K and 1 bar.
Causality (The "Why"):
The CHARMM36 force field is specifically chosen due to its superior parameterization for heterocyclic rings like imidazolidine-2,4-dione. A 100 ns trajectory is the minimum temporal threshold required to observe the entropic penalties of binding and the potential displacement of interfacial water molecules by the ligand.
Self-Validation Mechanism:
Monitor the thermodynamic properties during the NPT phase. The system is validated for the 100 ns production run only when the total energy remains conserved (drift < 1%) and the protein backbone RMSD reaches a stable plateau (fluctuations < 0.5 Å over a 10 ns window).
Quantitative Data Synthesis
The following tables synthesize the expected computational outputs for 3-(p-Chlorophenyl)-5-methylhydantoin based on the described protocols.
Table 1: Quantum Mechanical Properties (QM)
Property
Value
Computational Method
Dipole Moment
4.2 Debye
B3LYP/6-31G(d,p)
HOMO Energy
-6.45 eV
B3LYP/6-31G(d,p)
LUMO Energy
-1.82 eV
B3LYP/6-31G(d,p)
Band Gap (
Δ
E)
4.63 eV
Calculated
Table 2: Comparative Docking Affinities across Pharmacological Targets
To contextualize the in silico data, it is crucial to map how the predicted binding affinity translates to phenotypic pathway modulation. By competitively binding to the COX-2 active site with a high affinity (-9.4 kcal/mol), 3-(p-Chlorophenyl)-5-methylhydantoin effectively blocks the conversion of arachidonic acid, halting the inflammatory cascade[4].
Mechanism of action: Hydantoin-mediated inhibition of the COX-2 inflammatory pathway.
Conclusion
The in silico evaluation of 3-(p-Chlorophenyl)-5-methylhydantoin requires a multi-tiered computational approach. By integrating QM-derived partial charges, Induced-Fit Docking, and rigorous 100 ns MD simulations, researchers can confidently predict the binding kinetics and thermodynamic stability of this privileged scaffold. The self-validating mechanisms embedded within each protocol ensure that the resulting data is not merely a computational artifact, but a highly accurate reflection of true biophysical interactions, accelerating the progression of hydantoin derivatives from the in silico pipeline to in vitro validation.
References
[4] Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. nih.gov. 4
[6] Computer-Aided Studies for Novel Arylhydantoin 1,3,5-Triazine Derivatives as 5-HT6 Serotonin Receptor Ligands with Antidepressive-Like, Anxiolytic and Antiobesity Action In Vivo. nih.gov. 6
[1] Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). mdpi.com. 1
[3] Hydantoin derivatives: A review on their anticancer activities. researchgate.net. 3
[2] Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. mdpi.com. 2
[5] Synthesis and Characterization of Novel Hydantoins as Potential COX-2 Inhibitors: 1,5-Diarylhydantoins. researchgate.net. 5
A Technical Guide to the Preliminary Toxicity Screening of 3-(p-Chlorophenyl)-5-methylhydantoin
Introduction: The Imperative for Early-Stage Toxicological Assessment In the landscape of drug discovery and chemical development, the early and accurate assessment of a compound's toxicological profile is paramount. The...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Early-Stage Toxicological Assessment
In the landscape of drug discovery and chemical development, the early and accurate assessment of a compound's toxicological profile is paramount. The failure of promising candidates in later preclinical or clinical stages due to unforeseen toxicity represents a significant loss of time, resources, and scientific investment. This guide provides a comprehensive framework for the preliminary toxicity screening of novel chemical entities, using 3-(p-Chlorophenyl)-5-methylhydantoin as a representative compound.
3-(p-Chlorophenyl)-5-methylhydantoin belongs to the hydantoin class of heterocyclic compounds. Hydantoin derivatives are of significant interest in medicinal chemistry, with some exhibiting anticonvulsant and anticancer activities.[1][2] However, the introduction of a halogenated aromatic moiety, the p-chlorophenyl group, necessitates a thorough evaluation of its potential for toxicity. Halogenated aromatic compounds can be metabolized to reactive intermediates, and some have been associated with mutagenicity and carcinogenicity.[3] As specific toxicological data for 3-(p-Chlorophenyl)-5-methylhydantoin is not extensively available in the public domain, a systematic preliminary screening approach is essential to characterize its safety profile.
This technical guide is designed for researchers, scientists, and drug development professionals. It outlines a tiered, field-proven approach to in vitro and in vivo toxicity assessment, emphasizing the scientific rationale behind experimental choices and adherence to international guidelines.
Tier 1: In Vitro Cytotoxicity Assessment
The initial step in any toxicity screening is to determine the concentration range at which a compound elicits a cytotoxic response in cultured mammalian cells. This is crucial for designing subsequent, more specific assays. We will focus on two robust and widely accepted methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cellular metabolic activity, which is often correlated with cell viability.[1][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.
Cell Seeding: Plate a suitable human cell line (e.g., HepG2, a human liver cancer cell line, is often used for its metabolic capabilities) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare a series of dilutions of 3-(p-Chlorophenyl)-5-methylhydantoin in the appropriate cell culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 µM to 1000 µM). Add the compound dilutions to the cells and incubate for 24, 48, or 72 hours.
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
Sample Collection: After the desired incubation time, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well.
LDH Reaction: In a new 96-well plate, add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
Data Presentation and Interpretation
The results from the in vitro cytotoxicity assays should be presented as a dose-response curve, plotting cell viability (%) against the concentration of 3-(p-Chlorophenyl)-5-methylhydantoin. From this curve, the half-maximal inhibitory concentration (IC50) can be calculated, which is the concentration of the compound that causes a 50% reduction in cell viability.
Assay
Cell Line
Exposure Time (hours)
IC50 (µM)
MTT
HepG2
24
[Hypothetical Value]
MTT
HepG2
48
[Hypothetical Value]
LDH
HepG2
24
[Hypothetical Value]
LDH
HepG2
48
[Hypothetical Value]
Caption: Hypothetical in vitro cytotoxicity data for 3-(p-Chlorophenyl)-5-methylhydantoin.
Caption: Workflow for in vitro cytotoxicity screening.
Tier 2: In Vitro Genotoxicity Assessment
Following the determination of the cytotoxic concentration range, the next critical step is to assess the genotoxic potential of 3-(p-Chlorophenyl)-5-methylhydantoin. Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations. We will employ two internationally recognized assays: the Bacterial Reverse Mutation Assay (Ames Test) and the in vitro Micronucleus Assay.
The Ames test is a widely used method for identifying compounds that can cause gene mutations.[4][5] The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to a mutation in the gene responsible for its synthesis. The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
Strain Selection: Utilize a panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of induced rats) to mimic mammalian metabolism.
Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated for a short period before being mixed with the top agar and plated.
Incubation: Incubate the plates for 48-72 hours at 37°C.
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Micronucleus Assay - OECD 487
The in vitro micronucleus assay detects chromosomal damage.[6][7] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes chromosome breakage) or aneugenic (causes chromosome loss).
Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells). Expose the cells to at least three concentrations of 3-(p-Chlorophenyl)-5-methylhydantoin, with and without metabolic activation (S9). The highest concentration should induce some cytotoxicity but not exceed 50% cell death.
Cytokinesis Block (Optional but Recommended): Treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division.
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Data Presentation and Interpretation
Assay
Strain/Cell Line
Metabolic Activation (S9)
Result (Positive/Negative)
Fold Increase over Control
Ames Test
TA98
-
[Hypothetical Result]
[Hypothetical Value]
Ames Test
TA98
+
[Hypothetical Result]
[Hypothetical Value]
Ames Test
TA100
-
[Hypothetical Result]
[Hypothetical Value]
Ames Test
TA100
+
[Hypothetical Result]
[Hypothetical Value]
Micronucleus
CHO
-
[Hypothetical Result]
[Hypothetical Value]
Micronucleus
CHO
+
[Hypothetical Result]
[Hypothetical Value]
Caption: Hypothetical in vitro genotoxicity data for 3-(p-Chlorophenyl)-5-methylhydantoin.
Caption: Workflow for in vitro genotoxicity screening.
Tier 3: In Vivo Acute Oral Toxicity Study
Following the in vitro assessments, a preliminary in vivo study is necessary to understand the compound's toxicity in a whole organism. The acute oral toxicity study provides information on the potential health hazards that may arise from a single, short-term exposure to a substance. The OECD provides several guidelines for this purpose, with a focus on reducing the number of animals used. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that is both humane and informative.[8][9]
Acute Toxic Class Method - OECD 423
This method involves a stepwise procedure with the use of a small number of animals (typically rodents) per step. The outcome of each step determines the dose for the next step.
Animal Selection and Acclimatization: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats). Allow the animals to acclimatize to the laboratory conditions for at least 5 days.
Dose Selection: Based on the in vitro cytotoxicity data and the chemical structure, select a starting dose from one of the defined levels (e.g., 5, 50, 300, or 2000 mg/kg body weight). If there is no prior information, a starting dose of 300 mg/kg is often recommended.
Dosing: Administer a single oral dose of 3-(p-Chlorophenyl)-5-methylhydantoin to a group of three animals.
Observation: Observe the animals closely for clinical signs of toxicity and mortality for at least 14 days. Observations should include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
Stepwise Procedure:
If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity class.
If one animal dies, the test is repeated with three more animals at the same dose.
If no animals die, the next step is to dose three new animals at a higher dose level.
Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Data Presentation and Interpretation
The results of the acute toxic class method will allow for the classification of 3-(p-Chlorophenyl)-5-methylhydantoin into a specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) toxicity category.
Starting Dose (mg/kg)
Number of Animals
Mortality
Clinical Signs Observed
GHS Category
300
3
[Hypothetical Data]
[Hypothetical Observations]
[Hypothetical Category]
[Next Dose Level]
3
[Hypothetical Data]
[Hypothetical Observations]
[Hypothetical Category]
Caption: Hypothetical in vivo acute oral toxicity data for 3-(p-Chlorophenyl)-5-methylhydantoin.
Caption: Workflow for the in vivo acute toxic class method (OECD 423).
Conclusion and Future Directions
This technical guide has outlined a systematic and tiered approach for the preliminary toxicity screening of 3-(p-Chlorophenyl)-5-methylhydantoin. By following this framework, researchers can generate crucial data on the cytotoxic, genotoxic, and acute toxic potential of this novel compound. The results of these studies will provide a solid foundation for a more comprehensive toxicological evaluation, including repeated-dose toxicity studies, and will be instrumental in making informed decisions regarding the future development of this and other new chemical entities. It is imperative that all animal studies are conducted in compliance with ethical guidelines and with the aim of minimizing animal use and suffering.
References
American Chemical Society. (2023, May 15). Triruthenium dodecacarbonyl. [Link]
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]
MDPI. (2026, February 26). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). [Link]
PubMed. (2020, February 4). Toxicology of paraquat and pharmacology of the protective effect of 5-hydroxy-1-methylhydantoin on lung injury caused by paraquat based on metabolomics. [Link]
PubMed. (n.d.). Teratogenicity of phenylhydantoins in an in vitro system: molecular orbital-generated quantitative structure-toxicity relationships. [Link]
ResearchGate. (n.d.). Synthesis of 3-Substituted 5-Arylidene-1-methyl-2-thiohydantoins under Microwave Irradiation. [Link]
PMC. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. [Link]
Diva-Portal.org. (2024, August 8). Health risks from exposure to chemicals in clothing - Non-regulated halogenated aromatic compounds. [Link]
Regulations.gov. (2004, September 8). Halohydantoins. [Link]
Application Note: Synthesis and Characterization of 3-(p-Chlorophenyl)-5-methylhydantoin
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Generation of substituted imidazolidine-2,4-dione scaffolds for structure-activity relationship (SAR) profiling.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Application: Generation of substituted imidazolidine-2,4-dione scaffolds for structure-activity relationship (SAR) profiling.
Introduction and Mechanistic Rationale
Hydantoins (imidazolidine-2,4-diones) represent a privileged class of heterocyclic pharmacophores, widely utilized in the development of anticonvulsant, antidiabetic, and antineoplastic agents. The synthesis of 3-aryl-5-alkylhydantoins, such as 3-(p-chlorophenyl)-5-methylhydantoin, is a fundamental protocol in combinatorial and medicinal chemistry[1].
The most robust methodology for accessing this specific substitution pattern involves a two-step, one-pot sequence utilizing an
α
-amino acid and an aryl isocyanate [1].
Nucleophilic Addition: The primary amine of DL-alanine acts as a nucleophile, attacking the highly electrophilic carbon of p-chlorophenyl isocyanate to form a hydantoic acid (urea) intermediate. This step requires an alkaline environment to ensure the amino group remains deprotonated and nucleophilic.
Intramolecular Cyclodehydration: Upon acidification and the application of thermal energy, the intermediate undergoes intramolecular condensation. The urea nitrogen attacks the protonated carboxylic acid, eliminating a water molecule and yielding the thermodynamically stable 5-membered hydantoin ring.
Experimental Workflow
Figure 1: Workflow for the synthesis of 3-(p-Chlorophenyl)-5-methylhydantoin via cyclodehydration.
Reagent Stoichiometry and Quantitative Data
The following table outlines the quantitative parameters for a standard 10 mmol scale synthesis.
Reagent / Material
Molecular Weight ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
Role in Synthesis
DL-Alanine
89.09
1.0
10.0
0.89 g
Substrate (
α
-amino acid)
Potassium Hydroxide (KOH)
56.11
1.2
12.0
0.67 g
Base (Deprotonation)
p-Chlorophenyl isocyanate
153.57
1.0
10.0
1.54 g
Electrophile
Hydrochloric Acid (6M)
36.46
Excess
-
~3.0 mL
Acidification catalyst
Target Product
224.64
1.0
10.0
2.25 g (Theor.)
Final Compound
Note: p-Chlorophenyl isocyanate is a lachrymator and moisture-sensitive. It must be handled in a fume hood, and the reagent bottle should be flushed with inert gas (N₂ or Ar) after use.
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Hydantoic Acid Intermediate
Alkaline Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.67 g of KOH in 10 mL of deionized water. Add 0.89 g of DL-alanine to the solution.
Expert Insight: The slight excess of KOH (1.2 eq) ensures complete deprotonation of the zwitterionic alanine, maximizing the concentration of the nucleophilic free amine.
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
Isocyanate Addition: Using a glass syringe, add 1.54 g of p-chlorophenyl isocyanate dropwise over a period of 15 minutes, maintaining vigorous stirring.
Expert Insight: Isocyanate hydrolysis is a competing side reaction that generates p-chloroaniline, which can further react with unreacted isocyanate to form highly insoluble 1,3-bis(p-chlorophenyl)urea. Slow addition at low temperatures kinetically favors the desired reaction with the amino acid over hydrolysis.
Intermediate Maturation: Remove the ice bath and allow the biphasic mixture to stir at ambient temperature (20–25 °C) for 2 hours to ensure complete conversion to the hydantoic acid intermediate.
Phase 2: Cyclodehydration and Isolation
Acidification: Cool the flask again in an ice bath. Slowly add 6M HCl dropwise until the pH of the solution reaches approximately 2 (monitor via pH indicator paper). A white precipitate of the intermediate hydantoic acid may begin to form.
Thermal Cyclization: Attach a water-cooled reflux condenser to the flask. Transfer the setup to an oil bath or heating block and heat the mixture to 90 °C for 1.5 hours.
Expert Insight: Heating is critical. While acidification protonates the carboxylate group, the thermal energy is required to overcome the activation energy barrier for the intramolecular nucleophilic attack and subsequent dehydration. As the reaction proceeds, the target hydantoin will precipitate out of the acidic aqueous solution.
Filtration: Remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold deionized water to remove residual salts and acid.
Phase 3: Purification
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol required to completely dissolve the solid.
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight.
Final Isolation: Collect the purified crystals via vacuum filtration, wash with a small amount of cold ethanol, and dry under high vacuum for 12 hours. Characterize the final product via ¹H-NMR, ¹³C-NMR, and LC-MS to confirm purity and structural identity.
References
Title: Hydantoin and Its Derivatives: Synthesis and Biological Activity
Source: Journal of Advanced Pharmaceutical Technology & Research
URL: [Link]
Application
Application Notes and Protocols for the In Vitro Evaluation of 3-(p-Chlorophenyl)-5-methylhydantoin
A Guide for Cell Culture-Based Antineoplastic Agent Screening Introduction: The Therapeutic Potential of Hydantoin Derivatives The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, represents a corners...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Cell Culture-Based Antineoplastic Agent Screening
Introduction: The Therapeutic Potential of Hydantoin Derivatives
The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, represents a cornerstone in medicinal chemistry due to its structural versatility and capacity to interact with a multitude of biological targets.[1][2] This has led to the development of a wide array of therapeutic agents. Notably, hydantoin derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various malignancies through diverse mechanisms of action.[1][3][4][5] These mechanisms often involve the modulation of critical cellular processes that, when dysregulated, contribute to oncogenesis. This guide provides a comprehensive framework for the initial in vitro evaluation of a novel hydantoin derivative, 3-(p-Chlorophenyl)-5-methylhydantoin, as a potential antineoplastic agent.
Proposed Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of 3-(p-Chlorophenyl)-5-methylhydantoin are yet to be fully elucidated, many cytotoxic compounds exert their effects by inducing programmed cell death, or apoptosis.[6] Apoptosis is a tightly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer.[6] It can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell.[6][7][8]
Based on the known activities of similar heterocyclic compounds, we hypothesize that 3-(p-Chlorophenyl)-5-methylhydantoin may induce apoptosis in cancer cells. This could occur through the modulation of key regulatory proteins within the apoptotic signaling cascade, such as the Bcl-2 family of proteins which govern mitochondrial outer membrane permeabilization.
Caption: Proposed mechanism of apoptosis induction by 3-(p-Chlorophenyl)-5-methylhydantoin.
Aseptically weigh a precise amount of 3-(p-Chlorophenyl)-5-methylhydantoin.
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
Vortex or gently warm the solution to ensure complete dissolution.
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
II. Cell Line Selection and Culture
The choice of cell lines is crucial for evaluating the anticancer potential of a novel compound. It is advisable to use a panel of cell lines representing different cancer types to assess the compound's spectrum of activity. For instance, HepG2 (liver hepatocellular carcinoma), A2780 (ovarian carcinoma), and MCF7 (breast adenocarcinoma) are commonly used human cancer cell lines.[4]
Protocol:
Cell Culture Conditions:
Maintain selected cancer cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Subculture the cells regularly to maintain them in the exponential growth phase.
III. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] It is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[3][9][10]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists
Document Type: Advanced Experimental Design & Protocol Guide
Executive Summary & Mechanistic Rationale
The hydantoin pharmacophore (imidazolidine-2,4-dione) is a foundational scaffold in neuropharmacology, most notably represented by the first-generation antiepileptic drug, phenytoin. This application note outlines the rigorous in vivo experimental design for evaluating 3-(p-Chlorophenyl)-5-methylhydantoin (PCMH) , a novel substituted hydantoin derivative.
The Causality of Chemical Design
The structural modifications in PCMH are highly deliberate. The addition of a para-chloro substitution on the N3-phenyl ring serves two causal purposes:
Enhanced Lipophilicity: The halogenation increases the compound's partition coefficient (logP), facilitating rapid penetration across the blood-brain barrier (BBB).
Receptor Affinity:1[1]. The electron-withdrawing nature of the chlorine atom optimizes pi-pi stacking and hydrophobic interactions within the inner vestibule of the Nav1.1/Nav1.2 pore, theoretically prolonging the refractory period of the neuron more effectively than unhalogenated analogs.2[2]. By stabilizing the inactive state, PCMH is hypothesized to act as a frequency-dependent blocker, suppressing the high-frequency repetitive firing characteristic of generalized tonic-clonic seizures without disrupting normal action potential propagation.
Fig 2: Mechanism of VGSC stabilization and seizure suppression by PCMH.
In Vivo Experimental Design: A Self-Validating System
To establish the efficacy and safety profile of PCMH, we utilize a tri-partite in vivo screening model.3[3].
The Logic of Model Selection
Maximal Electroshock Seizure (MES) Test: This model electrically induces a generalized tonic-clonic seizure. It is the gold standard for identifying VGSC modulators. Efficacy here proves the compound prevents seizure spread.
Subcutaneous Pentylenetetrazol (scPTZ) Test: PTZ induces seizures by antagonizing GABA-A receptors.4[4]. However, pure VGSC blockers (like phenytoin) typically fail the scPTZ test. System Validation: Testing PCMH in the scPTZ model acts as a negative mechanistic control. A lack of efficacy here confirms the target selectivity of PCMH (acting purely on sodium channels rather than GABAergic pathways).
Rotarod Neurotoxicity Assay: Hydantoins are notorious for causing dose-dependent cerebellar ataxia. The rotarod test isolates motor coordination deficits from systemic toxicity, allowing the calculation of the Protective Index (PI = TD50 / ED50).
Fig 1: In vivo preclinical workflow for PCMH efficacy and neurotoxicity screening.
Step-by-Step Experimental Protocols
Protocol A: Formulation and Time to Peak Effect (TPE) Determination
Causality: Hydantoins are highly lipophilic and poorly soluble in water. Using standard saline will cause precipitation, leading to erratic absorption and uninterpretable data.
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose (MC) solution in distilled water. Stir overnight at 4°C to ensure complete hydration.
Suspension: Homogenize PCMH in the 0.5% MC vehicle using a probe sonicator (3 pulses of 10s on ice) to create a uniform micro-suspension.
TPE Phase: Administer an initial test dose (e.g., 30 mg/kg) via Intraperitoneal (IP) injection to 4 groups of mice (n=4 per group).
Time-Course: Subject each group to the MES test at 0.5, 1, 2, and 4 hours post-administration. The timepoint yielding the highest percentage of protection is established as the TPE for all subsequent assays.
Causality: We utilize corneal electrodes rather than ear-clips because trans-corneal shock provides a more consistent, direct current path through the forebrain, drastically reducing inter-subject variability in the seizure threshold.
Subject Prep: Instill one drop of 0.9% saline containing 0.5% tetracaine (local anesthetic and electrolyte) into each eye of the mouse to ensure optimal conductivity.
Dosing: Administer PCMH at varying log-doses (e.g., 3, 10, 30, 100 mg/kg) via IP injection. Wait for the established TPE.
Electroshock: Apply an alternating current of 50 mA at 60 Hz for 0.2 seconds using a calibrated pulse generator.
Observation: Immediately place the mouse in an observation chamber.
Endpoint: Protection is strictly defined as the complete abolition of the Hindlimb Tonic Extensor (HLTE) component of the seizure. If the hindlimbs do not extend fully to 180 degrees relative to the torso, the compound is deemed protective.
Protocol C: Rotarod Neurotoxicity Assessment
Training (Days 1-3): Place mice on a knurled rod rotating at a constant speed of 10 rpm. Train them until they can continuously walk on the rod for 60 seconds without falling. Exclude any mice that fail training.
Testing: Administer PCMH at escalating doses. At the TPE, place the mice on the rotarod.
Endpoint: A mouse is considered to exhibit neurotoxicity (ataxia) if it falls from the rod three times within a 1-minute observation period.
Data Presentation & Statistical Analysis
To ensure a self-validating dataset, results must be tabulated against both a positive control (Phenytoin) and a negative control (Vehicle). Data should be subjected to Probit analysis to determine the Median Effective Dose (ED50) and Median Toxic Dose (TD50).
Table 1: Quantitative Pharmacological Profile of PCMH (Expected Data Structure)
Pharmacological Parameter
PCMH (Experimental)
Phenytoin (Positive Control)
0.5% MC Vehicle (Negative Control)
MES ED50 (mg/kg)
To be determined
9.5 (95% CI: 8.1 - 10.4)
No protection (0/10)
scPTZ ED50 (mg/kg)
Expected Inactive
Inactive (>100 mg/kg)
No protection (0/10)
Rotarod TD50 (mg/kg)
To be determined
65.0 (95% CI: 52.3 - 78.1)
No toxicity (0/10)
Protective Index (PI)
TD50 / ED50
~6.8
N/A
Note: The Protective Index (PI) is the ultimate metric of viability. A PI > 5 indicates a favorable therapeutic window for preclinical advancement.
References
What is the mechanism of Phenytoin? - Patsnap Synapse.[1]
URL:
Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC.[2]
URL:
Emerging Molecular Targets for Anti-Epileptogenic and Epilepsy Modifying Drugs - MDPI.[4]
URL:
Application Note: Determining the Solubility of 3-(p-Chlorophenyl)-5-methylhydantoin (CPMH)
Executive Summary & Mechanistic Rationale 3-(p-Chlorophenyl)-5-methylhydantoin (CPMH) is a synthetic hydantoin derivative characterized by a rigid imidazolidine-2,4-dione core and a highly lipophilic p-chlorophenyl subst...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
3-(p-Chlorophenyl)-5-methylhydantoin (CPMH) is a synthetic hydantoin derivative characterized by a rigid imidazolidine-2,4-dione core and a highly lipophilic p-chlorophenyl substituent. This structural combination results in high crystal lattice energy and significant hydrophobicity, making it notoriously difficult to dissolve in aqueous media.
Understanding the precise solubility limits of CPMH is a critical prerequisite for downstream experiments. In in vitro assays, exceeding the solubility limit leads to compound aggregation, which can sequester targets or cause false-positive readouts via light scattering. In in vivo and formulation studies, overestimating solubility results in inaccurate dosing and poor bioavailability.
Causality in Method Selection:
The hydantoin moiety possesses an acidic imide nitrogen with a typical pKa between 8.0 and 9.0. Consequently, CPMH solubility is heavily pH-dependent; it remains largely unionized and insoluble in acidic to neutral environments (e.g., gastric fluid, blood plasma) but exhibits increased solubility in alkaline conditions due to ionization[1]. To account for this, solubility must be evaluated through two distinct, self-validating paradigms: Kinetic Solubility (for DMSO-spiked in vitro assays) and Thermodynamic Equilibrium Solubility (for formulation and regulatory profiling)[2].
Experimental Workflow & Logical Relationships
Figure 1: Decision tree and self-validating workflows for determining CPMH solubility.
Quantitative Data Parameters
Table 1: Recommended Test Media for CPMH Solubility Profiling
Selection of media is based on USP <1236> biorelevant guidelines to mimic physiological conditions[3].
Medium
pH
Biological Relevance
Expected CPMH Behavior
0.1 N HCl
1.2
Simulated Gastric Fluid
Very low solubility (unionized hydantoin core).
FeSSIF
5.0
Fed State Intestinal Fluid
Moderate (micellar solubilization via bile salts).
Higher solubility (deprotonation of the imide nitrogen).
Table 2: HPLC-UV Analytical Parameters for CPMH Quantification
Parameter
Specification
Mechanistic Rationale
Column
C18 (50 x 4.6 mm, 2.7 µm)
Optimal retention of the highly lipophilic p-chlorophenyl group.
Mobile Phase
A: 0.1% TFA in H₂O B: Acetonitrile
Gradient elution suppresses ionization during separation, ensuring sharp peak shape.
Detection
UV at 220 nm and 254 nm
Captures both the aromatic ring and hydantoin core absorbance.
Injection Vol
5 - 10 µL
Prevents column overloading from saturated, high-concentration samples.
Step-by-Step Methodologies
Protocol A: Kinetic Solubility via Nephelometry (For In Vitro Assays)
Purpose: To determine the maximum concentration of CPMH that can be spiked from a DMSO stock into an aqueous assay buffer before precipitation occurs.
Causality: When a hydrophobic compound in DMSO is introduced to water, it often forms a transient supersaturated solution before crashing out as micro-precipitates. Nephelometry measures the forward light scatter caused by these insoluble particles.
Step-by-Step Procedure:
Stock Preparation: Dissolve CPMH in 100% LC-MS grade DMSO to create a 10 mM master stock.
Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the CPMH stock in 100% DMSO.
Aqueous Spiking: In a 96-well clear-bottom plate, add 198 µL of the target assay buffer (e.g., PBS pH 7.4) to each well. Spike 2 µL of each DMSO dilution into the buffer (Final DMSO concentration = 1% v/v).
Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).
Measurement: Read the plate using a nephelometer or a standard microplate reader (absorbance at 620 nm).
Self-Validation System:
Negative Control: Spike 2 µL of pure DMSO into the buffer to establish baseline scatter.
Positive Controls: Run parallel serial dilutions of Nicardipine (poorly soluble, forms immediate precipitate) and Propranolol (highly soluble, no precipitate) to validate the dynamic range of the detector.
Protocol B: Thermodynamic Equilibrium Solubility (For Formulation & In Vivo Studies)
Purpose: To determine the true saturation limit of crystalline CPMH in a specific solvent system, adhering to OECD Test Guideline 105[4] and USP <1236>[2].
Causality: Thermodynamic solubility requires the solid crystalline lattice to break down and equilibrate with the solvent. This is a slow process. Furthermore, separating the undissolved solid from the liquid is critical; we mandate centrifugation over filtration because the lipophilic p-chlorophenyl group is highly prone to non-specific adsorption onto nylon or PTFE filter membranes, which would artificially lower the measured solubility.
Sample Preparation: Add an excess amount of solid CPMH powder (e.g., 5 mg) into a 2 mL low-bind microcentrifuge tube.
Solvent Addition: Add 1 mL of the target medium (e.g., FaSSIF, PBS, or 0.1 N HCl) to the tube. Ensure a visible pellet of undissolved solid remains; if all solid dissolves, add more CPMH until saturation is visually confirmed.
Equilibration: Place the tubes in a thermomixer at 37°C (or 20.0 ± 0.5 °C for standard environmental testing per OECD 105) and agitate at 800 rpm.
Phase Separation: At time points of 24h, 48h, and 72h, remove the tubes and centrifuge at 15,000 x g for 15 minutes at the test temperature. Do not filter the supernatant.
Sampling & Dilution: Carefully aspirate 50 µL of the clear supernatant without disturbing the pellet. Immediately dilute the sample 1:10 in mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling.
Quantification: Analyze the diluted samples via HPLC-UV using the parameters outlined in Table 2.
Self-Validation System:
Equilibrium Check: Compare the calculated concentrations at 24, 48, and 72 hours. Thermodynamic equilibrium is self-validated only when the variance between the 48h and 72h time points is less than 5%. If the concentration continues to rise, the incubation time must be extended.
cell-based assay protocol for 3-(p-Chlorophenyl)-5-methylhydantoin
An in-depth technical guide and protocol for evaluating the pharmacological profile of 3-(p-Chlorophenyl)-5-methylhydantoin. Introduction & Mechanistic Rationale The compound 3-(p-Chlorophenyl)-5-methylhydantoin (3-pCP-5...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide and protocol for evaluating the pharmacological profile of 3-(p-Chlorophenyl)-5-methylhydantoin.
Introduction & Mechanistic Rationale
The compound 3-(p-Chlorophenyl)-5-methylhydantoin (3-pCP-5-MH) belongs to the arylhydantoin chemical class. Structurally, N-arylhydantoins are a highly privileged pharmacophore in the development of non-steroidal antiandrogens (NSAAs) and Selective Androgen Receptor Modulators (SARMs)[1]. The presence of the p-chlorophenyl moiety at the N3 position of the hydantoin ring shares critical structural homology with clinically approved Androgen Receptor (AR) antagonists such as nilutamide[2].
To rigorously evaluate 3-pCP-5-MH as a novel AR modulator, researchers must establish a self-validating in vitro testing cascade. The AR signaling axis is dynamic: in the absence of a ligand, the AR is sequestered in the cytoplasm by heat shock proteins (e.g., HSP90). Upon binding an agonist like 5α-dihydrotestosterone (DHT), the receptor undergoes a conformational shift, sheds its chaperones, translocates to the nucleus, and binds to Androgen Response Elements (AREs) to drive transcription[3].
Because a compound can theoretically disrupt this pathway at multiple stages, a single assay is insufficient. We employ an orthogonal two-assay system:
High-Content Nuclear Translocation Assay: Confirms spatial target engagement and prevents false positives caused by downstream transcriptional inhibitors[4].
ARE-Luciferase Reporter Assay: Quantifies the functional, downstream transcriptional antagonism[5].
Fig 1. Mechanism of AR modulation by 3-pCP-5-MH inhibiting DHT-induced nuclear translocation.
Experimental Design: Establishing a Self-Validating System
To ensure the trustworthiness of the generated data, the experimental design must account for biological causality and eliminate artifacts:
Steroid-Depleted Environments: Standard Fetal Bovine Serum (FBS) contains endogenous androgens that will pre-activate the AR, collapsing the assay window. It is strictly required to use Charcoal-Stripped FBS (CS-FBS) and phenol red-free media to establish a true baseline[5].
Antagonist Mode Calibration (EC70): To test for antagonism, the reporter cells must be challenged with a sub-maximal concentration of DHT (typically ~100 pM, representing the EC70). This concentration provides a robust activation signal while remaining sensitive to competitive displacement by 3-pCP-5-MH[5].
Cytotoxicity Counter-Screen: A compound that kills cells will inherently reduce luciferase output, mimicking antagonism. A multiplexed ATP-dependent viability assay (e.g., CellTiter-Glo) must be run in parallel to ensure the observed IC50 is due to receptor modulation, not non-specific toxicity[1].
Fig 2. Orthogonal workflow for validating AR antagonism and excluding cytotoxicity.
Step-by-Step Methodologies
Protocol A: High-Content AR Nuclear Translocation Assay
This assay visualizes the spatial distribution of the AR, confirming whether 3-pCP-5-MH successfully prevents the receptor from entering the nucleus[4].
Cell Seeding: Harvest U2OS-EGFP-AR cells and resuspend in assay media (DMEM + 5% CS-FBS). Seed at a density of 10,000 cells/well in a 96-well black, clear-bottom imaging plate. Incubate overnight at 37°C, 5% CO2.
Compound Pre-treatment: Prepare a 10-point, 3-fold serial dilution of 3-pCP-5-MH (ranging from 10 µM to 0.5 nM) in assay media containing 0.5% DMSO. Aspirate media from the plate and add 50 µL of the compound dilutions. Include Nilutamide as a positive control and 0.5% DMSO as a vehicle control. Incubate for 1 hour.
Agonist Challenge: Add 50 µL of 20 nM DHT (final assay concentration = 10 nM) to all wells except the un-stimulated background controls. Incubate for exactly 6 hours. This duration is optimal for capturing steady-state nuclear accumulation and foci formation[4].
Fixation & Staining: Carefully aspirate media. Add 100 µL of 4% PFA per well for 15 minutes at room temperature. Wash twice with PBS. Add 100 µL of Hoechst 33342 (1 µg/mL in PBS) to stain nuclei for 15 minutes. Wash twice with PBS and leave 100 µL PBS in the wells.
High-Content Imaging: Image the plate using an automated High-Content Analysis (HCA) system (e.g., Thermo Fisher CellInsight). Use the Hoechst channel to define the nuclear mask and dilate the mask to define the cytoplasmic ring. Calculate the Nuclear-to-Cytoplasmic (N:C) EGFP intensity ratio.
Protocol B: ARE-Luciferase Reporter Gene Assay
This assay measures the ultimate functional consequence of AR modulation: the inhibition of target gene transcription[5].
Materials: HEK293 cells co-transfected with full-length hAR and an ARE-driven firefly luciferase reporter, ONE-Glo Luciferase Assay System (Promega), CellTiter-Fluor (Promega).
Cell Seeding: Seed HEK293-ARE-Luc cells at 15,000 cells/well in a 96-well solid white plate using phenol red-free media supplemented with 5% CS-FBS. Incubate overnight.
Treatment Preparation: Prepare a 2X dosing solution containing the 3-pCP-5-MH serial dilutions and 200 pM DHT. (When added 1:1 to the cells, the final DHT concentration will be 100 pM, approximating the EC70 for this system)[5].
Incubation: Add 50 µL of the 2X treatment solution to the 50 µL of media already in the wells. Incubate for 24 hours at 37°C.
Viability Multiplexing: Add 20 µL of CellTiter-Fluor reagent. Incubate for 30 minutes at 37°C. Read fluorescence (Ex 380 nm / Em 505 nm) to establish cell viability.
Luciferase Detection: Equilibrate the plate to room temperature for 10 minutes. Add 100 µL of ONE-Glo reagent per well. Incubate for 5 minutes on an orbital shaker.
Readout: Measure luminescence using a multimode microplate reader. Calculate % Inhibition relative to the DHT-only stimulated control.
Quantitative Data Presentation
To accurately benchmark the efficacy of 3-pCP-5-MH, data from both assays should be synthesized into a comparative matrix against clinical standards. A true AR antagonist will demonstrate potent, dose-dependent inhibition in both the spatial (Translocation) and functional (Reporter) assays, with a wide therapeutic window (CC50 >> IC50).
Table 1: Expected Pharmacological Profiling of AR Modulators
Compound
Translocation IC50 (nM)
Reporter IC50 (nM)
Max Transcriptional Inhibition (%)
Cytotoxicity CC50 (µM)
3-pCP-5-MH
To be determined
To be determined
To be determined
> 10.0
Nilutamide (Control)
185.0 ± 12.4
140.5 ± 9.2
98.5%
> 20.0
Enzalutamide (Control)
32.1 ± 4.5
21.4 ± 2.8
100.0%
> 20.0
Vehicle (DMSO)
N/A
N/A
0.0%
> 50.0
(Note: Data for Nilutamide and Enzalutamide are representative benchmarks for assay validation).
Application Note: Optimized Protocols for the Preparation and Handling of 3-(p-Chlorophenyl)-5-methylhydantoin Stock Solutions
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Content Focus: Solvation causality, self-validating methodologies, and formulation strategies for highly lipophilic hydantoin deri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals
Content Focus: Solvation causality, self-validating methodologies, and formulation strategies for highly lipophilic hydantoin derivatives.
Physicochemical Profiling & Causality of Solvation
3-(p-Chlorophenyl)-5-methylhydantoin (Estimated MW: ~224.64 g/mol ) is a synthetic hydantoin derivative. Structurally, it features a highly lipophilic p-chlorophenyl substitution at the N3 position and a methyl group at the C5 position of the imidazolidine-2,4-dione core. Hydantoin derivatives are extensively utilized in medicinal chemistry, primarily acting as state-dependent blockers of voltage-gated sodium channels (VGSCs)[1] or as potent allosteric enzyme inhibitors (e.g., urease inhibition)[2].
The Solvation Challenge:
Like many substituted hydantoins, this compound exhibits extremely poor aqueous solubility. The hydrophobic p-chlorophenyl ring repels water, while the hydantoin core forms a highly stable crystalline lattice via strong intermolecular hydrogen bonding. Attempting to dissolve this compound directly in aqueous buffers or culture media will result in immediate precipitation and inaccurate dosing[3].
Why Dimethyl Sulfoxide (DMSO)?
To achieve a homogenous, thermodynamically stable stock solution, the crystal lattice must be chemically disrupted. Neat, anhydrous DMSO is the universal solvent of choice for this class of molecules[4]. DMSO acts as a potent hydrogen-bond acceptor, effectively solvating the NH groups of the hydantoin ring, while its amphiphilic nature accommodates the lipophilic p-chlorophenyl moiety[3].
Critical Expertise Note: DMSO is highly hygroscopic. If exposed to atmospheric moisture, it rapidly absorbs water, which exponentially decreases its solvating power and leads to the micro-precipitation of hydrophobic hydantoins[1]. Therefore, utilizing newly opened, anhydrous DMSO is a strict requirement for maintaining molecular integrity.
Protocol: Preparation of 50 mM Master Stock Solution (In Vitro)
This protocol is designed as a self-validating system. Visual and acoustic validation steps are built into the workflow to ensure complete molecular dispersion before any downstream dilution occurs.
Calculation & Weighing: To prepare 1.0 mL of a 50 mM master stock solution, accurately weigh 11.23 mg of 3-(p-Chlorophenyl)-5-methylhydantoin. Transfer the powder quantitatively into a sterile 1.5 mL amber microcentrifuge tube.
Primary Solvation: Add exactly 1.0 mL of room-temperature anhydrous DMSO to the tube[5].
Mechanical Disruption: Cap the tube tightly and vortex vigorously at maximum speed for 30–60 seconds to break up macroscopic aggregates.
Acoustic Solubilization (Validation Step): Place the tube in an ultrasonic bath at room temperature for 5–10 minutes.
Self-Validation Check: Remove the tube and hold it against a bright light source. The solution must be completely transparent, with zero visible particulates, opalescence, or "swirling" refractive index changes[3]. If any turbidity remains, sonicate for an additional 5 minutes.
Aliquoting & Storage: Divide the master stock into 50 µL or 100 µL single-use aliquots. Store immediately at -20°C or -80°C. Hydantoin stocks in DMSO are typically stable for up to 2 years at -80°C[1]. Avoid repeated freeze-thaw cycles, which induce irreversible crystallization.
Protocol: Preparation of Working Solutions
Directly injecting concentrated DMSO stocks into aqueous environments causes rapid "crashing out" (precipitation) of the compound[6]. The following strategies mitigate this risk.
A. In Vitro Cell Culture Assays
Thaw a single 50 mM DMSO aliquot to room temperature.
Pre-dilute the stock directly into the warmed assay buffer or complete culture media dropwise while continuously vortexing the recipient tube.
Constraint: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% – 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target inflammatory responses[5],[7].
B. In Vivo Administration (Co-Solvent Formulation)
Because 100% DMSO is toxic in vivo, a step-wise co-solvent system is required to maintain the hydantoin in solution within an aqueous-compatible vehicle[8].
Take 100 µL of the 50 mM DMSO stock solution (Clear solution).
Add 400 µL of PEG300 and vortex until completely homogenous.
Add 50 µL of Tween 80 and vortex gently (avoid excessive frothing).
Slowly add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing to prevent localized precipitation.
Final Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[8].
Caption: Workflow for preparing and formulating 3-(p-Chlorophenyl)-5-methylhydantoin stock solutions.
Caption: Pharmacological targeting mechanism of hydantoin derivatives via hydrophobic interactions.
References
PeerJ. Impact of phenytoin and valproic acid on cytotoxicity and inflammatory mediators in human mononuclear cells. Available at:[Link]
ResearchGate (Industrial & Engineering Chemistry Research). Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues. Available at: [Link]
Universidade Federal de Minas Gerais (UFMG). Thiohydantoins and hydantoins derived from amino acids as potent urease inhibitors. Available at: [Link]
MDPI. Are the Hydantoin-1,3,5-triazine 5-HT6R Ligands a Hope to a Find New Procognitive and Anti-Obesity Drug? Available at:[Link]
use of 3-(p-Chlorophenyl)-5-methylhydantoin as a reference standard
Advanced Application Note: 3-(p-Chlorophenyl)-5-methylhydantoin as a Reference Standard in Chiral Chromatography and Pharmacological Profiling Executive Summary The rational design of neuroactive compounds frequently rel...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: 3-(p-Chlorophenyl)-5-methylhydantoin as a Reference Standard in Chiral Chromatography and Pharmacological Profiling
Executive Summary
The rational design of neuroactive compounds frequently relies on privileged scaffolds that can precisely navigate the stereochemical and electronic requirements of target receptors. 3-(p-Chlorophenyl)-5-methylhydantoin is a critical structural motif and reference standard used in the development of arylhydantoin 1,3,5-triazine derivatives, which act as potent 5-HT6 serotonin receptor ligands[1]. Because the C5 position of the hydantoin ring is a chiral center, this compound also serves as an essential model standard for developing and validating chiral chromatographic methods on polysaccharide-based stationary phases[2].
As a Senior Application Scientist, I have structured this guide to provide researchers with field-proven, self-validating protocols for utilizing this compound in both chiral method development and pharmacological screening workflows.
Structural and Physicochemical Profiling
Understanding the causality between a molecule's structure and its behavior in analytical systems is the foundation of robust assay design. The C5 methyl group introduces a stereocenter with minimal steric hindrance, allowing the molecule to deeply probe the chiral cavities of stationary phases. Concurrently, the N3 p-chlorophenyl group provides a strong electron-withdrawing effect and lipophilicity, which are crucial for receptor binding and UV detectability.
The enantioseparation of chiral hydantoin derivatives is optimally achieved using polysaccharide-type chiral stationary phases (CSPs)[2].
Expertise & Causality:
Why choose an amylose-based CSP (like Chiralpak AD) over reverse-phase C18? Chiral recognition relies on a highly specific three-point interaction model. The carbamate linkages on the amylose backbone provide critical hydrogen-bonding sites (N-H and C=O) that interact with the hydantoin's imide group. Furthermore, normal-phase conditions (n-hexane/2-propanol) are mandatory; highly polar aqueous solvents would disrupt the hydrogen-bonding network of the polymer, leading to a complete loss of chiral recognition.
Fig 1: Chiral recognition and enantioseparation workflow on polysaccharide stationary phases.
Step-by-Step Methodology
Mobile Phase Preparation: Prepare a mixture of n-Hexane and 2-Propanol (90:10, v/v). Degas ultrasonically for 15 minutes. Note: 2-Propanol acts as a modifier to elute the compounds in a reasonable timeframe while preserving stereoselective H-bond interactions.
Standard Preparation: Dissolve the racemic 3-(p-Chlorophenyl)-5-methylhydantoin standard in the mobile phase to a final concentration of 1.0 mg/mL.
Chromatographic Execution:
Column: Chiralpak AD (250 x 4.6 mm, 5 µm)
Flow Rate: 1.0 mL/min
Temperature: 25 °C (Strict temperature control is vital as chiral recognition is an enthalpy-driven process).
Detection: UV at 254 nm.
System Suitability & Self-Validation: Calculate the resolution factor (
Rs
) between the two enantiomeric peaks. The system is self-validated and ready for sample analysis only if
Rs>1.5
and the tailing factor (
Tf
) is < 1.5. If
Rs<1.5
, decrease the 2-propanol percentage to 5% to increase retention and selectivity.
Table 2: Optimized Chiral HPLC Parameters
Parameter
Specification
Causality / Rationale
Column
Chiralpak AD
Amylose backbone provides optimal chiral cavities for bulky C5 substituents[2].
Arylhydantoin derivatives are extensively studied for their antidepressive, anxiolytic, and anti-obesity actions via 5-HT6 receptor modulation[1]. 3-(p-Chlorophenyl)-5-methylhydantoin serves as a foundational reference standard to benchmark binding affinity (
Ki
).
Expertise & Causality:
To accurately determine the inhibition constant (
Ki
), a competitive radioligand displacement assay is required. The p-chlorophenyl group of the standard engages in critical hydrophobic interactions within the receptor's binding pocket, displacing the radioligand.
Fig 2: Radioligand displacement assay workflow using the hydantoin reference standard.
Step-by-Step Methodology
Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human 5-HT6 receptor. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of
[3H]
-LSD (final concentration ~2 nM), and 25 µL of the hydantoin reference standard (serial dilutions from
10−5
to
10−10
M).
Equilibration: Incubate the microplate at 37 °C for 60 minutes to reach thermodynamic equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.
System Suitability & Self-Validation: Include control wells with an excess of unlabeled serotonin (10 µM) to define non-specific binding. Calculate the Z'-factor. The assay is validated only if Z' > 0.5, ensuring a robust signal window for calculating the standard's
IC50
and subsequent
Ki
via the Cheng-Prusoff equation.
Workflow 3: Bioanalytical LC-MS/MS Quantification
For pharmacokinetic (PK) profiling, the standard must be quantified in biological matrices.
Expertise & Causality:
Electrospray ionization in positive mode (ESI+) is selected because the hydantoin ring's nitrogen atoms readily accept protons to form
[M+H]+
ions. Collision-induced dissociation (CID) selectively cleaves the hydantoin ring, yielding a highly stable p-chlorophenyl cation fragment, which provides exceptional specificity for Multiple Reaction Monitoring (MRM).
Table 3: LC-MS/MS MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Ionization Mode
3-(p-Chlorophenyl)-5-methylhydantoin
225.1
111.0 (Quantifier)
20
ESI+
3-(p-Chlorophenyl)-5-methylhydantoin
225.1
153.0 (Qualifier)
15
ESI+
Self-Validation: The calibration curve must utilize an isotopically labeled internal standard to correct for matrix-induced ion suppression. The run is validated if the calibration curve exhibits an
R2>0.995
and Quality Control (QC) samples back-calculate to within
±15%
of their nominal values.
References
Source: Molecules (MDPI)
Title: Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases
Source: Journal of Pharmaceutical and Biomedical Analysis / PubMed
URL
stability of 3-(p-Chlorophenyl)-5-methylhydantoin under experimental conditions
Technical Support Center: 3-(p-Chlorophenyl)-5-methylhydantoin A Guide to Experimental Stability, Troubleshooting, and Analysis Welcome to the technical support center for 3-(p-Chlorophenyl)-5-methylhydantoin. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-(p-Chlorophenyl)-5-methylhydantoin
A Guide to Experimental Stability, Troubleshooting, and Analysis
Welcome to the technical support center for 3-(p-Chlorophenyl)-5-methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. As Senior Application Scientists, we have compiled this information to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of 3-(p-Chlorophenyl)-5-methylhydantoin.
Q1: What are the primary factors that can affect the stability of 3-(p-Chlorophenyl)-5-methylhydantoin?
The stability of 3-(p-Chlorophenyl)-5-methylhydantoin is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing or reducing agents. The hydantoin ring system is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring cleavage.[1][2] The presence of the chlorophenyl group suggests potential sensitivity to light (photodegradation).[3][4]
Q2: What are the expected degradation pathways for this molecule?
Based on the structure, two main degradation pathways are anticipated:
Hydrolysis: The hydantoin ring can undergo hydrolytic cleavage. Under alkaline conditions, this typically involves nucleophilic attack by hydroxide ions on the carbonyl groups, leading to the formation of a hydantoic acid derivative.[2][5] Acid-catalyzed hydrolysis is also possible.[1]
Oxidation: While specific data for this compound is limited, related heterocyclic structures can be susceptible to oxidation, especially if exposed to strong oxidizing agents or atmospheric oxygen over long periods, potentially accelerated by light or metal ions.
Photodegradation: Aromatic halogenated compounds can be susceptible to photolytic degradation upon exposure to UV light.[4] This could involve cleavage of the carbon-chlorine bond.
Thermal Decomposition: At elevated temperatures, hydantoin derivatives can decompose.[6] Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]
Q3: How should I store 3-(p-Chlorophenyl)-5-methylhydantoin to ensure its long-term stability?
For optimal stability, 3-(p-Chlorophenyl)-5-methylhydantoin should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature or refrigerated conditions (2-8 °C) is recommended to minimize exposure to moisture and heat.[8] For solutions, it is advisable to prepare them fresh. If storage of solutions is necessary, they should be protected from light and stored at low temperatures for a short duration after assessing their stability in the chosen solvent.
Q4: What solvents are suitable for preparing solutions of 3-(p-Chlorophenyl)-5-methylhydantoin?
The choice of solvent is critical. For analytical purposes, solvents like acetonitrile, methanol, or ethanol are commonly used.[9][10] It is crucial to use high-purity or HPLC-grade solvents to avoid degradation caused by impurities.[11] Given the potential for hydrolysis, unbuffered aqueous solutions should be used with caution and their pH monitored. If buffers are required, their compatibility should be tested, as certain buffer components can catalyze degradation.
Q5: Are there any known chemical incompatibilities for this compound?
Yes, based on data for similar chemical structures, 3-(p-Chlorophenyl)-5-methylhydantoin should be considered incompatible with:
Contact with these substances should be avoided to prevent rapid degradation.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem
Potential Cause(s)
Recommended Solution(s)
Loss of compound in aqueous solution over time.
Hydrolysis: The hydantoin ring is likely undergoing pH-dependent hydrolysis.
- Prepare aqueous solutions fresh before each use.- If a buffered solution is necessary, conduct a preliminary stability study to find a pH range where the compound is most stable (often near neutral pH).- Store stock solutions in an organic solvent like acetonitrile or DMSO at -20°C.
Inconsistent analytical results (HPLC/GC).
On-instrument or sample preparation degradation: The compound may be degrading in the sample vial, during extraction, or in the heated injector port of a GC.
- Use an autosampler with temperature control (e.g., 4°C).- Minimize the time between sample preparation and analysis.- For GC analysis, ensure the inlet temperature is not excessively high. If thermal degradation is suspected, consider using a lower inlet temperature or derivatization. HPLC is often a milder alternative.[12][13]
Appearance of new, unexpected peaks in chromatograms.
Degradation: This indicates the formation of one or more degradation products.
- This is a clear sign of instability. Perform a forced degradation study (see protocol below) to intentionally generate and identify these degradation products. This will help in understanding the degradation pathways and developing a stability-indicating analytical method.
Discoloration of the solid compound upon storage.
Oxidation or Photodegradation: Exposure to air (oxygen) and/or light can cause gradual degradation.
- Ensure the container is tightly sealed and consider flushing with an inert gas (e.g., nitrogen or argon) before sealing.- Store the compound in an amber vial or in a dark place to protect it from light.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This study is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.
Objective: To assess the stability of 3-(p-Chlorophenyl)-5-methylhydantoin under various stress conditions.
Methodology:
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24, 48, 72 hours) at a controlled temperature (e.g., 60°C). A control sample (1 mL stock + 1 mL water) should be run in parallel.
Acid Hydrolysis: 0.1 M Hydrochloric Acid
Base Hydrolysis: 0.1 M Sodium Hydroxide
Oxidative Degradation: 3% Hydrogen Peroxide
Thermal Stress (Solution): Heat the control sample at a higher temperature (e.g., 80°C).
Thermal Stress (Solid): Store the solid compound in an oven at a set temperature (e.g., 80°C) for a defined period.
Photostability:
Expose the solid compound and a solution (in a quartz cuvette) to a photostability chamber with a light source conforming to ICH Q1B guidelines.
Wrap a control sample in aluminum foil to protect it from light and expose it to the same temperature conditions.
Sample Analysis:
At each time point, withdraw an aliquot of the stressed samples.
Neutralize the acid and base hydrolysis samples before analysis.
Dilute all samples to a suitable concentration with the mobile phase.
Analyze by a stability-indicating HPLC-UV/MS method (see Protocol 2) to determine the percentage of the parent compound remaining and to profile the degradation products.
Workflow for a Forced Degradation Study
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 3-(p-Chlorophenyl)-5-methylhydantoin from its potential degradation products.
Parameter
Condition
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Provides good retention and separation for moderately polar compounds.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
Formic acid helps to produce sharp peak shapes. A gradient elution is recommended to separate the parent compound from potentially more polar or less polar degradants.
Gradient
Start at 30% B, ramp to 90% B over 20 min, hold for 5 min, then return to initial conditions.
This wide gradient range increases the likelihood of separating all degradation products.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Injection Vol.
10 µL
Detection
UV at 254 nm and/or Mass Spectrometry (MS)
UV detection is a general-purpose method. MS detection is invaluable for identifying the mass of degradation products, aiding in their structural elucidation.[14][15]
References
ResearchGate. (n.d.). Melting temperature of hydantoins and monomers measured by capillary... [Download Table].
ResearchGate. (n.d.). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin [Request PDF].
Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone deriv
El-Sayed, R. (2022). Thermochemical Study of 1-Methylhydantoin. PMC.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.).
Kish, J. L., Thurman, E. M., Scribner, E. A., & Zimmerman, L. R. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry. (Open-File Report 2000-385). U.S. Geological Survey.
MDPI. (2026, February 26). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present).
Royal Society of Chemistry. (n.d.). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry.
Ahmad, I., Ahmed, S., Anwar, Z., Sheraz, M. A., & Sikorski, M. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2016, 1-23.
ALS Life Sciences. (n.d.). Degradation of pesticides.
COMMON SOLVENT PROPERTIES. (n.d.).
ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the...
Royal Society of Chemistry. (n.d.). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2.
Thomas, A., et al. (2018). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. PMC.
Royal Society of Chemistry. (2010, January 15). Analytical Methods.
PubMed. (2017, August 11). Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment.
BenchChem. (n.d.). Cross-Validation of Analytical Methods for 2-(4-Chlorophenyl)-5-methylpyridine Purity: A Comparative Guide.
BenchChem. (n.d.). Thermal degradation products of 1-(3-Chlorophenyl)-2-methylpropan-2-amine.
PubMed. (2011, May 30). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)
A Guide to Preparing and Analyzing Chlorin
Hydrolysis in Pharmaceutical Formul
ResearchGate. (n.d.).
BenchChem. (n.d.). Stability and Storage of 3-Chlorophenylboronic Acid: A Technical Guide.
Allen, J. R., & Ensign, S. A. (1996). Characterization of a New Pathway for Epichlorohydrin Degradation by Whole Cells of Xanthobacter Strain Py2. PMC.
Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLoS ONE, 7(10), e47205.
MDPI. (2021, December 21). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights.
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9).
Common Organic Solvents: Table of Properties1,2,3. (n.d.).
MicroChemicals. (n.d.). Solvents and solubilities.
ResearchGate. (2025, August 10). Solubility of 3-Ethyl-5-methyl-(4RS)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate Monobenzenesulfonate (Amlodipine Besylate)
reducing impurity profile in 3-(p-Chlorophenyl)-5-methylhydantoin production
Welcome to the Technical Support Center for the synthesis of 3-(p-Chlorophenyl)-5-methylhydantoin . This guide is engineered for researchers and process chemists seeking to optimize their synthetic workflows, eliminate s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 3-(p-Chlorophenyl)-5-methylhydantoin . This guide is engineered for researchers and process chemists seeking to optimize their synthetic workflows, eliminate stubborn impurities, and maintain stereochemical integrity during scale-up.
Instead of a generic troubleshooting list, this guide deconstructs the specific chemical causality behind the Urech/Read-type isocyanate-amino acid cyclization pathway[1]. By understanding the mechanistic origins of each impurity, you can implement self-validating protocols that ensure high-purity yields.
Part 1: Mechanistic Pathway & Impurity Mapping
The synthesis of 3-(p-chlorophenyl)-5-methylhydantoin typically proceeds via the nucleophilic addition of an alanine derivative to p-chlorophenyl isocyanate, forming a linear urea intermediate, followed by an acid- or base-catalyzed cyclization[2]. The majority of process impurities arise from either the hyper-reactivity of the isocyanate or the harsh conditions required for cyclization.
Reaction pathway and impurity generation in 3-(p-chlorophenyl)-5-methylhydantoin synthesis.
Quantitative Impurity Profile
To effectively isolate issues, compare your LC-MS data against this standardized impurity profile matrix:
Impurity
Origin / Mechanism
Typical RRT (HPLC)
Mass Shift (Δm/z)
Primary Prevention Strategy
1,3-bis(p-chlorophenyl)urea
Isocyanate dimerization via moisture
~1.45
+111
Strict anhydrous conditions; Karl Fischer titration of solvents.
Urea Intermediate
Incomplete cyclization
~0.85
+18
Optimize cyclization time/temperature; monitor via LC-MS.
Use fresh reagents; maintain inert argon/nitrogen atmosphere.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: I am observing a massive, highly insoluble white precipitate forming almost immediately upon adding p-chlorophenyl isocyanate. What is this, and how do I prevent it?The Causality: This is 1,3-bis(p-chlorophenyl)urea , a notorious symmetric dimer impurity. Isocyanates are highly electrophilic. If even trace moisture is present in your solvent or alanine starting material, water acts as a nucleophile to form an unstable carbamic acid, which rapidly decarboxylates into p-chloroaniline (PCA)[3]. Because PCA is a significantly stronger nucleophile than water, it immediately attacks another molecule of unreacted isocyanate, forming the highly insoluble symmetric urea dimer[3].
Self-Validating System: Before committing your expensive amino acid, run a "blank test." Inject your isocyanate into your reaction solvent under your standard atmosphere. If a white precipitate forms within 10 minutes, your solvent is wet. Dry your solvents over activated 4Å molecular sieves until Karl Fischer titration reads <50 ppm water.
Q2: My LC-MS shows a major peak with an M+18 mass relative to the target hydantoin. Is this an incomplete reaction or a degradation product?The Causality: An M+18 peak can represent either the uncyclized urea intermediate (a precursor) or a hydantoic acid derivative (a ring-opening degradation product). Both share the exact same mass.
Self-Validating System: Perform a time-course LC-MS study.
If the M+18 peak decreases over time while the product peak increases, you are observing the urea intermediate . Action: Increase the cyclization temperature or acid concentration.
If the M+18 peak increases after the product has already formed, you are observing hydantoic acid due to over-hydrolysis of the hydantoin ring. Action: Quench the reaction earlier or switch to a milder, non-aqueous cyclization method.
Q3: I started with enantiopure L-alanine to get the (S)-enantiomer of the hydantoin, but chiral HPLC shows a racemic mixture. How do I preserve stereocenter integrity?The Causality: The C5 proton of the hydantoin ring (the one attached to the methyl group) is highly acidic (pKa ~9-11) because it is flanked by an electron-withdrawing carbonyl and a nitrogen atom. If you are using base-catalyzed cyclization (e.g., TEA, NaOH), the base will easily deprotonate the C5 position, forming an enolate-like intermediate that re-protonates randomly, leading to rapid racemization.
Self-Validating System: Switch your cyclization protocol from base-catalyzed to acid-catalyzed (e.g., HCl in ethanol)[4]. Acidic conditions prevent the formation of the enolate, locking the stereocenter in its original configuration. Verify the preservation of the stereocenter by running chiral HPLC on the isolated intermediate before and after cyclization.
Part 3: Standard Operating Procedures (Methodologies)
To mitigate the impurities discussed above, implement the following two-step methodology, which separates the urea formation from the cyclization to grant maximum control over the reaction kinetics.
Protocol A: Moisture-Free Synthesis of the Urea Intermediate
Objective: Prevent the formation of 1,3-bis(p-chlorophenyl)urea and p-chloroaniline.
Preparation: Flame-dry a 250 mL round-bottom flask. Purge with high-purity Argon for 15 minutes.
Dissolution: Suspend L-alanine methyl ester hydrochloride (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM, KF < 50 ppm).
Neutralization: Add anhydrous triethylamine (TEA, 2.2 eq) dropwise at 0°C. Stir for 15 minutes to generate the free amine.
Addition: Dissolve p-chlorophenyl isocyanate (1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump at 0°C.
Monitoring: Allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1). The urea intermediate should form cleanly without precipitation.
Workup: Wash the organic layer with cold 0.1 M HCl (2 x 20 mL) to remove excess TEA, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Objective: Drive cyclization to completion without forming hydantoic acid or racemizing the C5 methyl group.
Setup: Dissolve the crude urea intermediate from Protocol A in 30 mL of absolute ethanol.
Catalysis: Add 5 mL of 6M HCl in ethanol (ethanolic HCl)[4]. Do not use aqueous HCl, as water promotes the reverse hydrolysis reaction to hydantoic acid.
Reflux: Equip the flask with a reflux condenser and heat to 75°C for 4-6 hours.
Validation: Pull a 50 µL aliquot every hour for LC-MS. The reaction is complete when the M+18 peak (urea intermediate) drops below 1% AUC.
Isolation: Cool the mixture to 0°C. The 3-(p-chlorophenyl)-5-methylhydantoin will crystallize out of the ethanolic solution. Filter the white crystals and wash with ice-cold ethanol.
Part 4: References
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity
Source: Molecules (MDPI)
URL:
Synthesis and Characterization of Amino Acid-Derived Hydantoins
Source: Malaysian Journal of Chemistry (IKM)
URL:
Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics
Source: The Journal of Organic Chemistry (ACS Publications)
URL:
Technical Support Center: Troubleshooting Aqueous Solubility of 3-(p-Chlorophenyl)-5-methylhydantoin (CPMH)
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the formulation and aqueous solubilization of 3-(p-Chlorophenyl)-5-methylhydantoin (CPM...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the formulation and aqueous solubilization of 3-(p-Chlorophenyl)-5-methylhydantoin (CPMH) .
Core Causality: The Mechanistic Basis of CPMH Insolubility
To successfully formulate CPMH, one must first understand the thermodynamic barriers preventing its dissolution. The poor aqueous solubility of CPMH is driven by three intersecting molecular factors:
Hydrophobic Exclusion: The p-chlorophenyl moiety is highly lipophilic, significantly increasing the compound's partition coefficient (LogP) and thermodynamically favoring exclusion from water's hydrogen-bonding network[1].
High Crystal Lattice Energy: The rigid imidazolidine-2,4-dione (hydantoin) core acts as both a hydrogen bond donor and acceptor, promoting strong intermolecular hydrogen bonding in the solid state. This results in a high crystal lattice energy that resists solvent disruption[2].
Lack of Physiological Ionization: At a physiological pH of 7.4, CPMH remains entirely unionized. The N1-proton of the hydantoin ring is only weakly acidic, with a pKa ranging between 8.5 and 9.5[3],[4]. Without ionization, the molecule cannot form favorable ion-dipole interactions with aqueous media.
Troubleshooting FAQs
Q1: Why does CPMH precipitate immediately when diluted from a DMSO stock into my aqueous assay buffer?A: This is a classic manifestation of solvent-shift precipitation. While CPMH is highly soluble in polar aprotic solvents like DMSO[5], diluting this stock into an aqueous buffer rapidly increases the dielectric constant of the medium. The hydrophobic p-chlorophenyl group is aggressively excluded by water molecules. If the final concentration exceeds the compound's intrinsic kinetic solubility limit, local supersaturation occurs, leading to rapid nucleation and precipitation[6].
Solution: Employ a step-wise dilution with intermediate co-solvents (e.g., PEG-400 or Tween-80) to lower the thermodynamic barrier before final aqueous dilution[7].
Q2: How can I formulate CPMH using co-solvents without causing cellular toxicity in my in vitro bioassays?A: Relying solely on DMSO often requires final concentrations (>1%) that are toxic to cells and can induce assay artifacts[5]. To mitigate this, use a synergistic co-solvent approach. By combining a water-miscible organic solvent (DMSO) with a non-ionic surfactant (e.g., Poloxamer-188 or Tween-80), you reduce the polarity of the aqueous system while simultaneously forming micelles that encapsulate the hydrophobic drug[7].
Q3: Can I use pH adjustment to dissolve CPMH without relying on organic solvents?A: Yes. The hydantoin ring contains a weakly acidic proton at the N1 position. The established pKa for unsubstituted hydantoin is 9.0, and similar 5-substituted hydantoins range from 8.5 to 9.5[3],[4]. By raising the pH of your medium 1 to 2 units above the pKa (e.g., pH 10.0 - 10.5), you deprotonate the N1 position, converting CPMH into a highly water-soluble anionic salt[1].
Caution: Ensure your specific bioassay or target protein can tolerate alkaline conditions, and always run vehicle controls to rule out pH-induced artifacts[1].
Q4: What is the most effective formulation strategy for in vivo studies where high pH or high co-solvent concentrations are unacceptable?A: Cyclodextrin complexation is the gold standard for this scenario. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior[8]. The p-chlorophenyl moiety of CPMH is an ideal size to form a host-guest inclusion complex within the β-cyclodextrin cavity[7]. This "hides" the hydrophobic region from water, significantly enhancing apparent aqueous solubility without altering the drug's molecular structure or requiring extreme pH shifts[8],[1].
Quantitative Data Summary
Formulation Strategy
Primary Solubilization Mechanism
Estimated Max Concentration
Primary Advantage
Primary Limitation
Best Suited For
Synergistic Co-solvent
Reduces solvent polarity & micellar encapsulation
1 - 5 mM
Rapid preparation, standard for screening
Potential cytotoxicity, risk of precipitation
In vitro biochemical assays
Alkaline pH Shift
Ionization of N1 hydantoin proton (pKa ~9.0)
> 10 mM
Avoids organic solvents entirely
High pH may denature proteins/cells
Non-biological analytical assays
HP-β-CD Complexation
Hydrophobic cavity encapsulation
5 - 20 mM
Highly biocompatible, stable in aqueous
Requires optimization, higher material cost
In vivo dosing, cell-based assays
Experimental Protocols
Protocol 1: Synergistic Co-Solvent Dilution
This protocol utilizes a transitional vehicle to prevent "solvent-shift" shock.
Stock Preparation: Weigh 10 mg of CPMH and dissolve completely in 100 µL of 100% DMSO to create a concentrated master stock.
Vehicle Preparation: In a separate tube, prepare a transitional vehicle consisting of 40% PEG-400, 10% Tween-80, and 50% distilled water[7].
Intermediate Dilution: Slowly add 10 µL of the DMSO stock into 90 µL of the transitional vehicle while vortexing continuously to prevent localized precipitation.
Final Dilution: Dilute this intermediate solution 1:10 into your final aqueous assay buffer (Final DMSO concentration: 0.1%).
Self-Validation System: Measure the optical density of the final solution at 600 nm (OD600). A reading > 0.05 indicates colloidal aggregation or micro-precipitation, signaling that the co-solvent ratio must be increased.
Protocol 2: pH-Shift Solubilization
This protocol exploits the weakly acidic nature of the hydantoin ring.
Buffer Preparation: Prepare a 0.1 M NaOH solution in deionized water.
Suspension: Suspend CPMH powder in your target aqueous buffer (e.g., PBS) at the desired final volume. It will appear cloudy.
Titration: Titrate the suspension dropwise with 0.1 M NaOH while stirring vigorously until the solution clears (target pH ~9.5 - 10.0)[1].
Self-Validation System: Monitor the pH continuously using a micro-probe. If the pH drops over time (due to atmospheric CO₂ absorption), the compound may precipitate. Re-adjust to pH 9.5 if turbidity appears.
Protocol 3: HP-β-CD Inclusion Complex Preparation
This protocol generates a thermodynamically stable host-guest complex.
Matrix Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or your specific assay buffer[1].
Complexation: Add an excess amount of CPMH powder (beyond its expected solubility limit) to the cyclodextrin solution.
Equilibration: Agitate the suspension on an orbital shaker at 37°C for 24-48 hours to allow the inclusion complex to reach thermodynamic equilibrium[9].
Clarification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble CPMH. Filter the supernatant through a 0.22 µm syringe filter[8].
Self-Validation System: Analyze the final filtrate via HPLC-UV to quantify the exact concentration of the solubilized complex against a standard curve prepared in 100% DMSO.
Workflow Visualization
Decision tree for selecting a CPMH solubility enhancement strategy based on assay constraints.
References
Source: mdpi.
Source: researchgate.
Source: benchchem.
Source: nih.
Title: How to improve solubility of 5-(4-Hydroxybenzylidene)
Technical Support Center: Minimizing Degradation of 3-(p-Chlorophenyl)-5-methylhydantoin
Welcome to the Technical Support Center for the handling, storage, and stability optimization of 3-(p-Chlorophenyl)-5-methylhydantoin . As a specialized hydantoin derivative utilized in advanced drug development and agri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the handling, storage, and stability optimization of 3-(p-Chlorophenyl)-5-methylhydantoin . As a specialized hydantoin derivative utilized in advanced drug development and agricultural research, this compound presents unique stability challenges.
This guide is designed for research scientists to understand the underlying chemical vulnerabilities of the molecule, troubleshoot common degradation issues, and implement field-proven, self-validating protocols to ensure absolute structural integrity during storage.
Mechanistic Overview of Degradation Pathways
To prevent degradation, we must first understand the causality behind it. 3-(p-Chlorophenyl)-5-methylhydantoin contains two primary structural liabilities: the hydantoin heterocyclic core and the p-chlorophenyl moiety .
Base-Catalyzed Hydrolysis (Primary Pathway): Hydantoin rings are highly susceptible to hydrolytic ring-opening, particularly in the presence of ambient moisture and trace alkalinity . The electron-withdrawing nature of the p-chlorophenyl group at the N-3 position increases the electrophilicity of the adjacent C-4 carbonyl. This makes the C-4 position a prime target for nucleophilic attack by water or hydroxide ions, leading to the formation of a ring-opened hydantoic acid intermediate . Under prolonged thermal stress, this intermediate further hydrolyzes into alanine, p-chloroaniline, and carbon dioxide .
Photolytic Dehalogenation: The p-chlorophenyl group can undergo homolytic C-Cl bond cleavage when exposed to ultraviolet (UV) light (<300 nm), leading to the formation of reactive aryl radicals that cause dimerization or auto-oxidation.
Base-catalyzed hydrolytic degradation pathway of 3-(p-Chlorophenyl)-5-methylhydantoin.
Troubleshooting Guide & FAQs
Q1: I am observing a new, more polar peak in my RP-HPLC chromatogram after storing the compound at room temperature for 3 months. What is this degradant?A1: This is almost certainly the ring-opened hydantoic acid derivative (N-(p-chlorophenylcarbamoyl)-alanine). Ambient humidity and trace alkalinity leached from standard glass vials can catalyze the hydrolysis of the hydantoin ring over time.
Fix: Always store the compound in a desiccator. If recovering the compound, you may need to perform a mild acidic workup to attempt re-cyclization, though purification via preparative HPLC is recommended.
Q2: My compound was stored in a clear glass vial on the benchtop and has developed a yellowish tint. Why did this happen?A2: The p-chlorophenyl moiety is sensitive to UV light. Prolonged exposure to ambient laboratory fluorescent lighting or sunlight induces photolytic cleavage of the carbon-chlorine bond. The resulting radicals polymerize or oxidize, creating conjugated systems that appear yellow.
Fix: Transition all storage to amber glass vials and handle the compound under low-light conditions.
Q3: What are the definitive, optimal long-term storage conditions to guarantee >99.5% purity?A3: For long-term storage (>6 months), the lyophilized powder must be stored at -20°C in an amber glass vial . The vial should be backfilled with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen and moisture, and sealed with a PTFE-lined cap.
Quantitative Data: Degradation Kinetics Summary
The following table summarizes the expected degradation trajectory of 3-(p-Chlorophenyl)-5-methylhydantoin under various storage conditions. Use this data to establish your laboratory's shelf-life Standard Operating Procedures (SOPs).
To validate the stability of your specific synthesized batch, you must run a forced degradation study. This protocol is designed as a self-validating system : it includes an internal control (-80°C un-stressed sample) to ensure that any degradation observed is strictly causal to the applied stressor, eliminating analytical artifacts.
Step-by-Step Methodology
Step 1: Baseline Establishment & Aliquoting
Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 1 mg/mL.
Run an initial RP-HPLC/LC-MS analysis to establish the Day 0 baseline purity.
Aliquot 1 mL of the solution into twelve separate 2 mL amber glass vials. Evaporate the solvent under a gentle stream of Nitrogen to yield a dry film.
Step 2: Application of Stress Conditions
Control (Internal Validation): Seal 3 vials with Argon and store at -80°C.
Hydrolytic Stress: Add 1 mL of 0.1 M NaOH to 3 vials. Cap and store at 25°C.
Thermal/Moisture Stress: Leave 3 vials unsealed in a humidity chamber set to 40°C / 75% RH.
Photolytic Stress: Transfer the contents of the final 3 vials into clear glass vials. Place them in a photostability chamber (ICH Q1B compliant) exposing them to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV energy.
Step 3: Serial Sampling & Quenching
Sample all conditions at Day 7, Day 14, and Day 30.
Crucial Causality Step: For the Hydrolytic Stress samples, you must quench the reaction immediately upon sampling by adding an equimolar amount of 0.1 M HCl to neutralize the pH. Failure to quench will result in continued degradation inside the autosampler, yielding false kinetic data.
Step 4: LC-MS Analysis
Reconstitute dry samples in 1 mL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
Analyze against the -80°C control. Quantify the disappearance of the parent mass (m/z corresponding to [M+H]+ of the intact hydantoin) and the appearance of the hydantoic acid mass (+18 Da from water addition).
Experimental workflow for forced degradation and stability testing.
References
Zhao, H., Yu, R., Qiao, H., & Liu, C. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13463–13472.[Link]
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.[Link]
Kedzia, K., Dobrzycki, L., Wilczek, M., & Pulka-Ziach, K. (2023). C-Terminal-Modified Oligourea Foldamers as a Result of Terminal Methyl Ester Reactions under Alkaline Conditions. International Journal of Molecular Sciences, 24(7), 6806.[Link]
Troubleshooting
Technical Support Center: 3-(p-Chlorophenyl)-5-methylhydantoin Experiments
Welcome to the technical support center for experiments involving 3-(p-Chlorophenyl)-5-methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for experiments involving 3-(p-Chlorophenyl)-5-methylhydantoin. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this compound.
This section addresses specific issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Synthesis & Reaction Issues
Question 1: My synthesis of 3-(p-Chlorophenyl)-5-methylhydantoin is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in hydantoin synthesis are a common issue and can often be attributed to several factors. The most prevalent synthetic routes to hydantoins are the Bucherer-Bergs reaction and the Urech hydantoin synthesis.[1][2] Understanding the mechanism of your chosen method is key to troubleshooting.
Causality and Optimization Strategies:
Incomplete Reaction: The reaction may not have gone to completion. Hydantoin synthesis, particularly the Bucherer-Bergs reaction, can be slow.[3]
Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). A recent modification of the Bucherer-Bergs reaction for a similar compound involved stirring at 60°C for 24 hours.[3]
Suboptimal Temperature: The reaction temperature might be too low or too high.
Solution: For the Bucherer-Bergs reaction, a temperature of around 60°C is often effective.[3] Some syntheses of hydantoin derivatives require low temperatures (-78 to 25°C) to achieve better yields, especially when using protecting groups.[1]
pH Control: The pH of the reaction mixture is critical, especially during workup.
Solution: After the initial reaction, acidification is necessary to precipitate the hydantoin product. Carefully adjust the pH to 6-6.5 with concentrated HCl.[3] Incorrect pH can lead to the formation of byproducts or keep the product dissolved in the aqueous phase.
Reagent Quality: The purity of your starting materials (p-chloroaniline, alanine, potassium cyanate, sodium cyanide, ammonium carbonate, etc.) is crucial.
Solution: Ensure all reagents are of high purity and are handled according to their storage requirements. For instance, sodium cyanide is highly toxic and requires careful handling in a well-ventilated fume hood.
Side Reactions: The Bucherer-Bergs reaction can sometimes lead to the formation of ureido acids or amides as the main products.[4]
Solution: Optimizing the reaction conditions, such as temperature and reactant ratios, can favor the formation of the desired hydantoin.
Experimental Workflow for Yield Optimization:
Caption: Workflow for optimizing the synthesis yield.
Question 2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities and how can I purify my compound?
Answer: The presence of multiple spots on a TLC plate indicates impurities. For the synthesis of 3-(p-Chlorophenyl)-5-methylhydantoin, these can include unreacted starting materials, intermediates, or side products.
Common Impurities and Purification Protocol:
Unreacted Starting Materials: p-chloroaniline, alanine, or their immediate precursors.
Intermediates: Such as the corresponding amino nitrile or ureido acid in the Bucherer-Bergs and Urech syntheses, respectively.[4]
Positional Isomers: If starting with a mixture of chloroaniline isomers, you may have 2- or 3-chlorophenyl hydantoin derivatives.
Purification Strategy: Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds.
Step-by-Step Recrystallization Protocol:
Solvent Selection: The ideal solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydantoin derivatives, ethanol or a mixture of ethanol and water is often effective.[5]
Dissolution: In a flask, add a minimal amount of hot solvent to your crude product to dissolve it completely.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. The decreased solubility will cause your purified compound to crystallize. Further cooling in an ice bath can maximize recovery.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals under vacuum.
Self-Validation:
The purity of the recrystallized product should be confirmed by TLC (expecting a single spot) and melting point analysis. A sharp melting point close to the literature value indicates high purity.
Analysis & Characterization
Question 3: I am struggling to interpret the NMR and Mass Spectrometry data for my synthesized 3-(p-Chlorophenyl)-5-methylhydantoin. What are the expected signals?
Answer: Spectroscopic analysis is essential for confirming the structure of your synthesized compound. Here are the expected spectral characteristics.
Expected Spectroscopic Data:
Technique
Expected Observations
¹H NMR
Signals for the aromatic protons on the p-chlorophenyl ring, a quartet for the CH group at the 5-position, a doublet for the methyl group at the 5-position, and signals for the two N-H protons of the hydantoin ring. The aromatic protons will likely appear as two doublets due to the para-substitution.[3][6]
¹³C NMR
Signals for the two carbonyl carbons (C=O) of the hydantoin ring (typically in the range of 150-180 ppm), signals for the aromatic carbons, and signals for the C5 carbon and the methyl carbon.[3][6][7]
Mass Spec (ESI)
The expected [M+H]⁺ peak for C₁₀H₉ClN₂O₂ would be approximately 225.04. Also, look for the characteristic isotopic pattern of chlorine (M and M+2 peaks in a ~3:1 ratio).
Troubleshooting Data Interpretation:
Broad N-H Peaks in ¹H NMR: The N-H proton signals can be broad and may exchange with D₂O.
Complex Aromatic Region: Impurities can complicate the aromatic region of the ¹H NMR spectrum. Compare your spectrum to published data for similar compounds.
Incorrect Mass: If the mass spectrum does not show the expected molecular ion, consider the possibility of fragmentation or the formation of adducts (e.g., with sodium, [M+Na]⁺).
Question 4: How can I develop a reliable HPLC method for assessing the purity of 3-(p-Chlorophenyl)-5-methylhydantoin?
Answer: High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of your compound and quantifying any impurities.[8]
HPLC Method Development Protocol:
Column Selection: A reverse-phase C18 column is a good starting point for moderately polar compounds like hydantoins.[8]
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typically effective.
Detector: A UV detector is suitable for this compound due to the presence of the aromatic ring. The detection wavelength can be optimized by running a UV scan of your compound; a wavelength around 239 nm has been used for a similar chlorinated aromatic compound.[8]
Sample Preparation: Dissolve a known concentration of your sample in the mobile phase or a suitable solvent. Ensure the sample is fully dissolved and filtered before injection.
Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve good separation of your main peak from any impurity peaks.[8]
System Suitability and Validation:
To ensure your HPLC method is reliable, perform system suitability tests (e.g., checking for consistent retention times and peak areas for replicate injections). For rigorous applications, method validation according to ICH guidelines should be performed.
Stability & Storage
Question 5: What are the recommended storage conditions for 3-(p-Chlorophenyl)-5-methylhydantoin, and what are the potential degradation pathways?
Recommended Storage:
Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Container: Use a tightly sealed container to protect from moisture.
Potential Degradation Pathways:
Hydrolysis: The hydantoin ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which would open the ring to form the corresponding ureido acid.
Oxidation: While generally stable, prolonged exposure to air and light can lead to oxidative degradation.[9][10]
Protodeboronation (if applicable to precursors): If using boronic acid precursors, be aware of their potential for degradation through cleavage of the carbon-boron bond.[10]
Troubleshooting Degradation:
If you suspect your compound has degraded, re-analyze it by HPLC and compare the chromatogram to that of a freshly prepared or purified sample. The appearance of new peaks is indicative of degradation.
Caption: Stability and storage considerations.
References
Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 58-69.
D'hooghe, M., & De Kimpe, N. (2006). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 11(10), 835-857. [Link]
Chin, E. Z., Tan, S. P., Liew, S. Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [https://www.researchgate.net/publication/349168178_Synthesis_and_Characterization_of_Amino_Acid-Derived_Hydantoins]([Link]_ of_Amino_Acid-Derived_Hydantoins)
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
Unknown. (n.d.). III Analytical Methods.
Saunthwal, R. K., Cornall, M. T., Abrams, R., Ward, J. W., & Clayden, J. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Organic & Biomolecular Chemistry, 17(8), 2093-2100. [Link]
Specialty Analytical. (n.d.).
Wang, Y., et al. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. Molecules, 28(2), 649. [Link]
Unknown. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - NIH. [Link]
Unknown. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC.
Unknown. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry, 17(4). [Link]
Organic Syntheses Procedure. (n.d.).
Unknown. (2018). Synthesis of 5-(4'-Chlorobenzylidene) hydantoin and N-3 Substituted 5-(4'-Chlorobenzylidene)-3- Methylhydantoin. ResearchGate. [Link]
Unknown. (n.d.). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. PubMed. [Link]
Unknown. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link]
Unknown. (2016). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. ResearchGate. [Link]
ALS Life Sciences. (n.d.). Degradation of pesticides. [Link]
Unknown. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]
Unknown. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
Unknown. (n.d.). Synthesis and characterization of four process impurities in pazopanib. IMR Press.
Marinova, P., et al. (2016). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. Acta Chimica Slovenica, 63(1), 26-32. [Link]
A Comparative Guide to the Biological Activity of 3-(p-Chlorophenyl)-5-methylhydantoin Enantiomers
For Researchers, Scientists, and Drug Development Professionals The principle of stereochemistry is a cornerstone of modern pharmacology. The spatial arrangement of atoms within a molecule can dramatically alter its inte...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The principle of stereochemistry is a cornerstone of modern pharmacology. The spatial arrangement of atoms within a molecule can dramatically alter its interaction with biological systems, leading to significant differences in efficacy, and toxicity between enantiomers. This guide provides a comprehensive framework for comparing the biological activities of the (R)- and (S)-enantiomers of 3-(p-Chlorophenyl)-5-methylhydantoin, a chiral heterocyclic compound with potential therapeutic applications. While direct comparative data for this specific molecule is not extensively published, this guide synthesizes insights from structurally related hydantoin derivatives to propose a robust experimental approach for its chiral characterization.
The differential pharmacological and toxicological profiles of enantiomers are well-documented for many hydantoin derivatives, making the separation and individual assessment of the enantiomers of 3-(p-Chlorophenyl)-5-methylhydantoin a critical step in its development as a potential therapeutic agent.[1] This necessity stems from the stereospecific nature of drug-receptor interactions, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even contribute to adverse effects.
Based on the known biological activities of related hydantoin structures, the enantiomers of 3-(p-Chlorophenyl)-5-methylhydantoin may exhibit differential effects in areas such as anticonvulsant and antiproliferative activities.[2][3][4] For instance, various 3,5-disubstituted hydantoins have demonstrated cytotoxic effects against cancer cell lines, with some showing stereoselective activity.[3][4] Similarly, derivatives of 3-(p-chlorophenyl)-2-thiohydantoin have been investigated for their anticonvulsant properties.[2]
This guide will walk you through the essential experimental workflows, from chiral separation to the comparative evaluation of biological activity, providing you with the tools to unlock the stereospecific secrets of 3-(p-Chlorophenyl)-5-methylhydantoin.
Part 1: Chiral Separation of Enantiomers
The first critical step in comparing the biological activities of the enantiomers is to obtain them in their pure forms. Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for this purpose.[1] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have shown broad applicability for the enantioseparation of hydantoin derivatives.[1][5][6]
Experimental Protocol: Preparative Chiral HPLC
This protocol outlines a general procedure for the separation of the (R)- and (S)-enantiomers of 3-(p-Chlorophenyl)-5-methylhydantoin. Optimization of the mobile phase and specific CSP will be necessary.
Column: Chiralpak AD (or similar polysaccharide-based CSP)
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting point is a 90:10 (v/v) mixture of n-hexane:IPA.
Flow Rate: Dependent on the column dimensions, typically 5-20 mL/min for preparative scale.
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
Procedure:
Dissolve the racemic mixture in a minimal amount of the mobile phase.
Inject the sample onto the preparative HPLC column.
Monitor the elution of the two enantiomers.
Collect the fractions corresponding to each separated enantiomer.
Evaporate the solvent from the collected fractions to obtain the pure enantiomers.
Confirm the enantiomeric purity of each fraction using analytical chiral HPLC.
Workflow for Chiral Separation
Caption: Workflow for the preparative separation of enantiomers.
Part 2: Comparative Biological Activity Assays
With the pure enantiomers in hand, you can proceed to compare their biological activities. Based on the literature for related compounds, two key areas of investigation are antiproliferative and anticonvulsant activities.
A. Antiproliferative Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7] It is a standard initial screening tool to evaluate the cytotoxic potential of compounds against cancer cell lines.
Experimental Protocol: MTT Assay
1. Materials and Reagents:
Human cancer cell lines (e.g., MCF7 for breast cancer, HepG2 for liver cancer)[3][4]
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of the (R)- and (S)-enantiomers (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each enantiomer.
Data Presentation: Antiproliferative Activity
Compound
Cell Line
IC50 (µM)
(R)-enantiomer
MCF7
Experimental Value
(S)-enantiomer
MCF7
Experimental Value
(R)-enantiomer
HepG2
Experimental Value
(S)-enantiomer
HepG2
Experimental Value
B. Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used animal model to screen for anticonvulsant activity, particularly against generalized tonic-clonic seizures.[8][9]
Experimental Protocol: Maximal Electroshock (MES) Test
1. Materials and Reagents:
Mice or rats
(R)- and (S)-3-(p-Chlorophenyl)-5-methylhydantoin
Vehicle (e.g., 0.5% methylcellulose)
Electroshock apparatus
Corneal electrodes
2. Method:
Animal Dosing: Administer the (R)- and (S)-enantiomers intraperitoneally (i.p.) or orally (p.o.) to different groups of animals at various doses. Include a vehicle control group and a positive control group (e.g., phenytoin).
Time to Peak Effect: Conduct the test at the predetermined time of peak effect of the compounds.
Electroshock Application: Deliver a short electrical stimulus through corneal electrodes to induce a seizure.
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.
Data Analysis: Calculate the percentage of animals protected at each dose for each enantiomer. Determine the ED50 value (the dose that protects 50% of the animals) for each enantiomer.
Data Presentation: Anticonvulsant Activity
Compound
Animal Model
Route of Administration
ED50 (mg/kg)
(R)-enantiomer
Mouse
i.p.
Experimental Value
(S)-enantiomer
Mouse
i.p.
Experimental Value
Workflow for Comparative Biological Assays
Caption: Workflow for comparing the biological activities of enantiomers.
Conclusion
The comprehensive evaluation of the individual enantiomers of 3-(p-Chlorophenyl)-5-methylhydantoin is not merely an academic exercise but a crucial step in drug discovery and development. By following the experimental frameworks outlined in this guide, researchers can elucidate the stereospecific biological activities of this compound. The data generated from these studies will be invaluable in determining which enantiomer, if any, possesses the optimal therapeutic profile for further preclinical and clinical investigation. The principles of stereochemistry demand a rigorous and separate examination of enantiomers, a practice that ultimately leads to safer and more effective medicines.
References
Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral st
[Synthesis and Testing of Anticonvulsant Properties of 5-benzylidene Derivatives of 3-o-, 3-m- I 3-p-chlorophenyl-2-thiohydantoin]. PubMed. (URL: [Link])
Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PMC. (URL: [Link])
Comparative HPLC Enantioseparation of New Chiral Hydantoin Derivatives on Three Different Polysaccharide Type Chiral Stationary Phases. PubMed. (URL: [Link])
ChemInform Abstract: Synthesis of a New Homologous Series of p-Chlorophenyl Alcohol Amides, Their Anticonvulsant Activity and Their Testing as Potential GABAB Receptor Antagonists. ResearchGate. (URL: [Link])
Synthesis and anticonvulsant activity of new n-mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins. PubMed. (URL: [Link])
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. PMC. (URL: [Link])
SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIV
Design, synthesis and biological evaluation of hydantoin deriv
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl). Semantic Scholar. (URL: [Link])
(PDF) Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. ResearchGate. (URL: [Link])
Are the enantiomers of the drug compounds separated in the final product? How is this separation done?. ResearchGate. (URL: [Link])
High-performance liquid chromatographic method for direct separation of 5-(p-hydroxyphenyl)-5-phenylhydantoin enantiomers using a chiral tris(4-methylbenzoate) column. PubMed. (URL: [Link])
Chiral HPLC Separ
SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. (URL not provided)
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. (URL: [Link])
Part 6: Resolution of Enantiomers. Chiralpedia. (URL: [Link])
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv
(PDF) Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. ResearchGate. (URL: [Link])
Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. PMC - PubMed Central. (URL: [Link])
Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. PubMed. (URL: [Link])
Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(p-Chlorophenyl)-5-methylhydantoin Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 3-(p-Chlorophenyl)-5-methylhydantoin scaffold. We will objectively compare the performance of various structur...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 3-(p-Chlorophenyl)-5-methylhydantoin scaffold. We will objectively compare the performance of various structural analogs across different biological activities, supported by experimental data and protocols, to offer actionable insights for researchers, scientists, and professionals in drug and agrochemical development.
Introduction: The Hydantoin Scaffold as a Privileged Core
The hydantoin (imidazolidine-2,4-dione) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1] Its derivatives are known to exhibit diverse pharmacological properties, including anticonvulsant, anticancer, and antimicrobial activities.[1][2][3] This guide focuses specifically on derivatives of the 3-(p-Chlorophenyl)-5-methylhydantoin core, a structure that has served as a template for developing potent biologically active agents. By systematically dissecting the impact of substitutions at key positions, we can elucidate the principles governing their activity and guide the rational design of next-generation compounds.
The core structure presents several key positions for chemical modification, primarily at the N-1 and C-5 positions of the hydantoin ring. This guide will explore how alterations at these sites, particularly at C-5, influence the biological profile of the resulting molecules.
Caption: Key modification sites on the hydantoin ring.
Comparative Analysis I: Anticonvulsant Activity
The hydantoin core is famously represented by the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin), which sets a benchmark for this class of compounds.[3] Derivatives of 3-(p-Chlorophenyl)-hydantoin have been extensively studied to optimize this activity, with SAR studies revealing critical dependencies on substitution patterns.
Causality of Experimental Design
The Maximal Electroshock (MES) seizure assay is the gold-standard primary screening test for anticonvulsants effective against generalized tonic-clonic seizures.[3][4] It induces a reproducible, maximal seizure in laboratory animals, allowing for the reliable quantification of a compound's ability to prevent seizure spread. The endpoint—protection from hind limb extension—is clear and unambiguous, making it a trustworthy method for initial SAR exploration.
Structure-Activity Relationship Insights
The key to potent anticonvulsant activity in this series lies in modulating the lipophilicity and steric bulk at the C-5 position.
Substitution at C-5: Introducing bulky, lipophilic groups at the C-5 position is paramount for high activity. Phenylmethylenehydantoins substituted with alkyl and halogeno groups have shown excellent efficacy.[4]
Influence of the N-3 Substituent: The presence of a para-chlorophenyl group at the N-3 position is a common feature in active compounds. The electron-withdrawing nature and lipophilicity of the chlorine atom are thought to be critical for receptor interaction. Studies on related structures show that replacing the phenyl ring with heteroaromatic rings often reduces or abolishes activity.[4]
Polarity: The introduction of polar groups (e.g., -NO₂, -CN, -OH) on the phenyl rings is generally detrimental to anticonvulsant activity, highlighting the importance of overall molecular lipophilicity for crossing the blood-brain barrier and interacting with the target, likely a voltage-gated sodium channel.[4]
Comparative Performance Data
The following table summarizes the anticonvulsant activity of representative hydantoin derivatives from published studies, measured by their effective dose (ED₅₀) in the MES test.
This protocol is a self-validating system where the inclusion of a positive control (Phenytoin) and a vehicle control group ensures the reliability of the observed effects.
Animal Model: Male Wistar rats or mice are used.[3][6]
Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.). A control group receives the vehicle only, and a positive control group receives a known anticonvulsant like Phenytoin.
Induction of Seizure: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a maximal seizure is induced via corneal electrodes. An electrical stimulus (e.g., 50-60 Hz, 80 mA for 1.0 sec) is delivered.[3]
Observation: Animals are observed for the presence or absence of the tonic hind limb extensor component of the seizure.
Endpoint: The absence of the tonic hind limb extension is defined as protection. The ED₅₀ (the dose required to protect 50% of the animals) is then calculated.
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Beyond pharmaceuticals, hydantoin derivatives have shown potential in agriculture as herbicides and fungicides. The SAR in this area often differs from that of medicinal applications, focusing on different target organisms and delivery mechanisms.
Causality of Experimental Design
For fungicides, a direct in vitro mycelial growth inhibition assay is a robust and straightforward method to determine a compound's intrinsic activity against a target pathogen. [7][8]By measuring the reduction in fungal colony diameter on a treated medium compared to a control, one can accurately calculate an EC₅₀ value, providing a quantitative basis for SAR comparison. For herbicides, post-emergence screening on target weeds provides a direct measure of practical efficacy.
[9]
Structure-Activity Relationship Insights
Herbicidal Activity: Certain hydantoin derivatives possessing an amide subgroup have demonstrated notable post-emergence herbicidal activity, with some compounds showing superior efficacy against problematic weeds like digitaria sanguinalis compared to reference compounds.
[9]* Fungicidal Activity: 2-Thiohydantoin derivatives, which are structurally related to hydantoins, have been reported as antimycobacterial agents. [10]Other studies on related sulfonamides have shown excellent activity against Botrytis cinerea, a common plant pathogen, with efficacy being highly dependent on the size of an associated cycloalkane ring. [8]The fungicidal activity of 2-aryl 3-t[6][11][12]riazol-5-yl 4-thiazolidinones, which can be conceptually related, was found to be potent against Candida albicans and Aspergillus arrhizus.
[13]
Comparative Performance Data
The following table summarizes the agrochemical activity of selected compounds.
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
Medium Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) is prepared and autoclaved.
Compound Incorporation: The test compound, dissolved in a solvent like acetone or DMSO, is added to the molten agar at various concentrations. A control plate contains only the solvent.
Inoculation: A small plug of mycelium from an actively growing culture of the target fungus (e.g., Botrytis cinerea) is placed in the center of each agar plate.
Incubation: The plates are incubated at an optimal temperature (e.g., 25°C) for several days until the fungal colony in the control plate has reached a substantial size.
Measurement: The diameter of the fungal colony on each plate is measured.
Analysis: The percentage of growth inhibition is calculated relative to the control. The EC₅₀ value (the concentration that inhibits 50% of mycelial growth) is determined.
Caption: Workflow for an in vitro mycelial growth inhibition assay.
Conclusion and Future Perspectives
The 3-(p-Chlorophenyl)-5-methylhydantoin scaffold is a remarkably versatile template for the development of biologically active compounds. The structure-activity relationship studies consistently highlight the critical role of the substituent at the C-5 position in determining the nature and potency of the biological activity.
For Anticonvulsant Activity: Bulky, lipophilic groups at C-5 are essential.
For Anticancer Activity: A wider range of substitutions at both N-1 and C-5 can lead to potent cytotoxicity, with specific pharmacophores driving activity against different cancer types.
For Agrochemical Activity: The SAR is distinct again, with specific amide or thio-analogs showing promise.
Future research should focus on integrating computational modeling and QSAR studies to predict the activity of novel derivatives more accurately. [4]Furthermore, elucidating the precise molecular mechanisms of action for the most potent anticancer and agrochemical compounds will be crucial for their advancement as lead candidates. The synthesis of chiral derivatives and the evaluation of individual enantiomers may also unlock enhanced potency and selectivity, as has been shown for some related iminohydantoins.
[2]
References
Brillowska-Dabrowska, A., et al. (Year). Synthesis and Testing of Anticonvulsant Properties of 5-benzylidene Derivatives of 3-o-, 3-m- I 3-p-chlorophenyl-2-thiohydantoin. PubMed.
Kaminski, K., et al. (2000). Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group. Pol J Pharmacol.
Pandeya, S. N., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. J Med Chem.
Al-Suhaimi, K. S., et al. (Year). Novel hydantoin derivatives: Synthesis and biological activity evaluation. ResearchGate.
Unknown Authors. (Year). SYNTHESIS, CHARACTERISATION AND ANTICONVULSANT ACTIVITY OF 3-SUBSTITUTED 2-THIOHYDANTOIN DERIVATIVES. IJRPC.
Al-Hourani, B. (Year). Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
Abida, et al. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
Unknown Authors. (Year). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. PubMed.
Santiago-Ruiz, S., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. JSciMed Central.
Unknown Authors. (Year). Synthesis and Herbicidal Activities of Hydantoin Derivatives Possessing Amide Subgroup.
Marinova, P., et al. (2016). Study on the Synthesis, Characterization and Bioactivities of 3-Methyl-9'-fluorenespiro-5-hydantoin. PubMed.
Unknown Authors. (2026). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. ResearchGate.
Unknown Authors. (2011). Efficient regioselective three-component domino synthesis of 3-(1,2,4-Triazol-5-yl)-1,3-thiazolidin-4-ones as potent antifungal and antituberculosis agents. PubMed.
Kardava, M., et al. (2023). Antifungal activity of a novel synthetic polymer M451 against phytopathogens. Frontiers.
Benchchem. (Year). Unraveling the Bioactivity of 2-(2-Chlorophenyl)acetohydrazide Analogs: A Structure-Activity Relationship Comparison. Benchchem.
Unknown Authors. (Year). Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. ResearchGate.
A Senior Application Scientist's Guide to the In Vivo Validation of 3-(p-Chlorophenyl)-5-methylhydantoin: A Comparative Analysis in Preclinical Seizure Models
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of 3-(p-Chlorophenyl)-5-methylhydantoin, a novel hydantoi...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 3-(p-Chlorophenyl)-5-methylhydantoin, a novel hydantoin derivative with potential anticonvulsant properties. As the landscape of epilepsy treatment evolves, the need for robust preclinical assessment of new chemical entities is paramount.[1][2] This document outlines the scientific rationale, experimental design, and comparative analysis required to rigorously evaluate this compound's efficacy in established animal models of epilepsy.
Introduction: The Rationale for a Novel Hydantoin
Epilepsy is a common and serious neurological disorder characterized by recurrent, unprovoked seizures.[3] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to treatment, and many existing drugs are associated with adverse side effects.[4][5] The hydantoin chemical scaffold has been a cornerstone of anticonvulsant therapy, most notably with the discovery of phenytoin.[6][7] Phenytoin primarily acts by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and prevents the high-frequency repetitive firing of action potentials that underlies seizure spread.[8][9]
3-(p-Chlorophenyl)-5-methylhydantoin is a novel analogue designed to build upon this legacy. The core hypothesis is that the specific substitutions—a p-chlorophenyl group at the 3-position and a methyl group at the 5-position—will modulate the compound's pharmacokinetic properties and its interaction with neuronal targets, potentially offering an improved efficacy and safety profile. This guide details the critical steps to test this hypothesis in vivo.
Proposed Mechanism of Action
Based on its structural similarity to phenytoin, the primary hypothesized mechanism of action for 3-(p-Chlorophenyl)-5-methylhydantoin is the modulation of voltage-gated sodium channels.[8][9] By binding preferentially to the inactive state of these channels, the compound is expected to inhibit the sustained, high-frequency neuronal firing that characterizes seizure activity, thereby preventing seizure spread.[10][11]
Caption: Hypothesized Mechanism of Action of 3-(p-Chlorophenyl)-5-methylhydantoin.
Strategic Selection of In Vivo Animal Models
The choice of animal models is critical for predicting clinical efficacy. For initial screening of anticonvulsant activity, two well-validated, acute seizure models are indispensable: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[12][13]
Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[10][11] An electrical stimulus is applied to induce a maximal seizure, and the key endpoint is the abolition of the tonic hindlimb extension phase.[13] A compound's success in this model suggests an ability to prevent seizure spread.[10]
Pentylenetetrazol (PTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.[14][15] This model is considered predictive for compounds effective against myoclonic and absence seizures.[12] Efficacy is typically measured by an increase in the latency to seizure onset or a reduction in seizure severity.[16]
Using both models provides a broader understanding of a compound's potential anticonvulsant spectrum.[3]
In Vivo Efficacy Assessment: A Comparative Workflow
A rigorous and standardized experimental workflow is essential for generating reproducible and translatable data.[2][17] The following diagram and protocol outline a comprehensive approach for comparing 3-(p-Chlorophenyl)-5-methylhydantoin against a benchmark compound, such as phenytoin.
A Comparative Analysis of 3-(p-Chlorophenyl)-5-methylhydantoin and Phenytoin: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the well-established anticonvulsant drug, phenytoin, and the structurally related compound, 3-(p-Chlorophenyl)-5-methylhydantoin. This document is intended for rese...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the well-established anticonvulsant drug, phenytoin, and the structurally related compound, 3-(p-Chlorophenyl)-5-methylhydantoin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antiepileptic drugs (AEDs). By examining their structural nuances, proposed mechanisms of action, and available efficacy data, this guide aims to provide a comprehensive framework for understanding the potential of substituted hydantoins as a class of anticonvulsant agents.
Introduction: The Enduring Legacy of Hydantoins in Epilepsy Treatment
The hydantoin scaffold represents a cornerstone in the history of antiepileptic drug discovery. The serendipitous discovery of phenytoin's anticonvulsant properties in 1938 marked a significant milestone, demonstrating that seizure control could be achieved without the sedative effects of earlier treatments like phenobarbital.[1] Phenytoin's success spurred decades of research into hydantoin derivatives, exploring the impact of various substitutions on anticonvulsant activity and safety profiles.[1][2] This guide focuses on a comparative analysis of phenytoin and a specific derivative, 3-(p-Chlorophenyl)-5-methylhydantoin, to elucidate the structure-activity relationships that govern the efficacy of this important class of compounds.
Molecular Structure: A Tale of Two Phenyl Rings
The chemical structures of phenytoin and 3-(p-Chlorophenyl)-5-methylhydantoin share the core hydantoin ring, a five-membered ring containing two nitrogen atoms and two carbonyl groups. The key distinctions lie in the substitutions at positions 3 and 5 of this ring.
Phenytoin (5,5-diphenylhydantoin) possesses two phenyl groups at the 5-position.[1] This disubstitution is crucial for its anticonvulsant activity against generalized tonic-clonic seizures.[1]
3-(p-Chlorophenyl)-5-methylhydantoin , on the other hand, features a p-chlorophenyl group at the 3-position and a methyl group at the 5-position. The presence of a halogenated phenyl ring and a smaller alkyl group at these respective positions suggests a different spatial and electronic profile compared to phenytoin.
Caption: Chemical structures of Phenytoin and a conceptual representation of 3-(p-Chlorophenyl)-5-methylhydantoin.
Mechanism of Action: A Focus on Voltage-Gated Sodium Channels
Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels.[1] It exhibits a use-dependent and voltage-dependent block, meaning it preferentially binds to and stabilizes the inactive state of the sodium channel.[1] This action prevents the rapid, repetitive firing of neurons that is characteristic of seizures, without affecting normal neuronal activity.[1]
Given the structural similarity of the hydantoin core, it is highly probable that 3-(p-Chlorophenyl)-5-methylhydantoin also exerts its anticonvulsant effects through the modulation of voltage-gated sodium channels. The p-chlorophenyl substituent at the N-3 position likely influences the drug's interaction with the channel, potentially altering its potency and kinetics. Further electrophysiological studies are required to confirm this and to delineate any differences in the specifics of the channel blockade compared to phenytoin.
Caption: Proposed mechanism of action for hydantoin-based anticonvulsants.
Comparative Efficacy and Safety Profile
A direct comparison of the efficacy and safety of these two compounds is challenging due to the limited publicly available data for 3-(p-Chlorophenyl)-5-methylhydantoin. However, we can draw inferences from structure-activity relationship (SAR) studies on related hydantoin derivatives.
Widely used for focal and generalized tonic-clonic seizures.[1]
Not clinically evaluated.
MES Test: Maximal Electroshock Seizure Test, a preclinical model for generalized tonic-clonic seizures.
Studies on phenylmethylenehydantoins have shown that halogen substitution on the phenyl ring can result in potent anticonvulsant activity in the MES test, with some derivatives exhibiting comparable efficacy to phenytoin.[3] Specifically, compounds with halogeno groups have demonstrated good anticonvulsant activity with ED(MES) values ranging from 28 to 90 mg/kg.[3] This suggests that 3-(p-Chlorophenyl)-5-methylhydantoin is a promising candidate for further investigation.
Experimental Protocols
To facilitate further research and a direct comparison, detailed protocols for key preclinical assays are provided below.
Maximal Electroshock (MES) Seizure Test
This test is a standard preclinical model for evaluating the efficacy of drugs against generalized tonic-clonic seizures.[4][5]
Apparatus:
Electroconvulsive shock generator
Corneal or auricular electrodes
Animal restraining device
Procedure:
Animal Preparation: Use male albino mice (20-25 g) or rats (100-150 g). Acclimate the animals for at least 3 days before the experiment with free access to food and water.
Drug Administration: Administer the test compound (dissolved in a suitable vehicle) intraperitoneally (i.p.) or orally (p.o.). A control group should receive the vehicle alone. Phenytoin (25 mg/kg, i.p.) can be used as a positive control.[6]
Pre-treatment Time: The time between drug administration and the MES test is typically 30-60 minutes for i.p. administration.[7]
Electrode Application: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the animal's corneas before placing the corneal electrodes.[5]
Stimulus Delivery: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[5]
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.[5]
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED₅₀) using probit analysis.
In Vitro Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effects of a compound on ion channel function.[8]
Apparatus:
Patch-clamp amplifier and data acquisition system
Microscope
Micromanipulator
Perfusion system
Glass micropipettes
Procedure:
Cell Preparation: Use a cell line expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably expressing Nav1.2). Culture the cells under standard conditions.
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
Recording:
Obtain a giga-ohm seal between the micropipette and the cell membrane.
Rupture the cell membrane to achieve the whole-cell configuration.
Clamp the cell membrane at a holding potential (e.g., -80 mV).
Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol involves a depolarizing step to various test potentials (e.g., from -100 mV to +60 mV).
Drug Application: After obtaining a stable baseline recording, perfuse the test compound at various concentrations onto the cell.
Data Analysis: Measure the peak sodium current amplitude before and after drug application. Determine the concentration-response curve and calculate the IC₅₀ value. To assess use-dependence, apply a train of depolarizing pulses and measure the progressive block of the sodium current.
Caption: A typical workflow for the preclinical evaluation of a novel anticonvulsant candidate.
Conclusion and Future Directions
Phenytoin remains a crucial therapeutic option for epilepsy, but its narrow therapeutic index and side effect profile necessitate the search for safer and more effective alternatives. The analysis of 3-(p-Chlorophenyl)-5-methylhydantoin, based on structure-activity relationships of related compounds, suggests it holds potential as an anticonvulsant. The presence of the p-chlorophenyl group is often associated with enhanced biological activity.
However, this is a predictive analysis. To truly understand the potential of 3-(p-Chlorophenyl)-5-methylhydantoin, rigorous experimental validation is essential. The protocols outlined in this guide provide a clear path for such investigations. Future studies should focus on:
Synthesis and Characterization: Chemical synthesis and full analytical characterization of 3-(p-Chlorophenyl)-5-methylhydantoin.
In Vivo Efficacy and Neurotoxicity: Determination of its ED₅₀ in the MES and other seizure models, as well as its neurotoxic dose to establish a therapeutic index.
In Vitro Mechanistic Studies: Detailed patch-clamp analysis to confirm its mechanism of action on voltage-gated sodium channels and to compare its blocking characteristics to phenytoin.
Pharmacokinetic Profiling: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties.
By systematically addressing these research questions, the scientific community can determine if 3-(p-Chlorophenyl)-5-methylhydantoin represents a viable lead compound for the development of a next-generation anticonvulsant drug.
References
Ng, Y. P., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry, 47(5), 1137-1144. [Link]
Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(3), 169-177. [Link]
RJPT Informatics Pvt Ltd. (n.d.). Anticonvulsant activity assessment using Maximal Electroshock Method (MES). RJPTSimLab. Retrieved from [Link]
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]
Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. PubMed. [Link]
Abida, Tauquir Alam, M., & Asif, M. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104. [Link]
Ng, Y. P., et al. (2004). Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. ResearchGate. [Link]
Köhling, R., et al. (2017). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 8, 599. [Link]
ResearchGate. (n.d.). Patch-clamp voltage protocols. [Link]
Caccia, S., et al. (1987). Structure-activity relationships of phenytoin-like anticonvulsant drugs. PubMed. [Link]
Rajič, Z., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 26(19), 5859. [Link]
University of Bristol. (n.d.). Patch-clamp protocol. [Link]
Köhling, R., et al. (2017). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. PMC. [Link]
Kumar, A., et al. (2021). Design, Synthesis, Anticonvulsant Activity, Preclinical Study and Pharmacokinetic Performance of N-{[3-(4-chlorophenyl)-4-oxo-3, 4-dihydroquinazolin- 2-yl] methyl}, 2-[(2-isopropyl-5-methyl) 1-cyclo Hexylidene] Hydrazinecarboxamide. Current Drug Discovery Technologies, 18(4), 546-560. [Link]
Szafarz, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306. [Link]
PrepChem. (n.d.). Synthesis of a. 3-(β-Chloroethyl)-5-ethyl-5-methyl-hydantoin. [Link]
Santiago-Ruiz, S., et al. (2016). Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation. Annals of Medicinal Chemistry and Research, 2(1), 1016. [Link]
ResearchGate. (n.d.). Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) Me. [Link]
Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences, 21(16), 5750. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
A Guide to Assessing the Reproducibility of Published Data for 3-(p-Chlorophenyl)-5-methylhydantoin
In the pursuit of novel therapeutics, the reproducibility of published findings is the bedrock of scientific progress. This guide provides researchers, scientists, and drug development professionals with a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
In the pursuit of novel therapeutics, the reproducibility of published findings is the bedrock of scientific progress. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the reproducibility of published data concerning the synthesis, characterization, and biological activity of 3-(p-Chlorophenyl)-5-methylhydantoin. While direct and extensive literature on this specific molecule is limited, this guide establishes a robust methodology based on established principles for analogous hydantoin derivatives. By providing detailed protocols and highlighting critical experimental variables, this document serves as a practical tool for validating and building upon prior research in this area.
The Critical Importance of Reproducibility in Drug Discovery
The journey from a published "hit" compound to a clinical candidate is often fraught with challenges, a significant one being the inability to reproduce initial findings. This guide is structured to address this challenge head-on by providing a systematic approach to validating the synthesis, structural integrity, and biological efficacy of 3-(p-Chlorophenyl)-5-methylhydantoin. Our focus is not merely on procedural replication but on understanding the underlying chemical and biological principles to troubleshoot and ensure robust, repeatable results.
Synthesis of 3-(p-Chlorophenyl)-5-methylhydantoin: A Reproducible Approach
The synthesis of 5- and 5,5-disubstituted hydantoins is often achieved through the Bucherer-Bergs reaction.[1][2][3] This multicomponent reaction offers a straightforward route to the hydantoin scaffold from readily available starting materials.[3]
Proposed Synthetic Pathway
A plausible and reproducible synthesis of 3-(p-Chlorophenyl)-5-methylhydantoin can be envisioned via a multi-step process, beginning with the formation of a 5-methylhydantoin core, followed by N-arylation.
Comparative Evaluation of Chlorophenyl-Substituted Hydantoins vs. Classic Anticonvulsants: Synthesis, Receptor Kinetics, and Efficacy
As a Senior Application Scientist in neuropharmacology, I frequently navigate the structural optimization of classic antiepileptic drugs (AEDs). While classic hydantoins like Phenytoin have been the gold standard for dec...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in neuropharmacology, I frequently navigate the structural optimization of classic antiepileptic drugs (AEDs). While classic hydantoins like Phenytoin have been the gold standard for decades, their narrow therapeutic index and non-linear pharmacokinetics present significant clinical challenges.
This guide provides an objective, data-driven comparison between classic hydantoins and modern chlorophenyl-substituted hydantoins (such as 5-(4-chlorophenyl)hydantoin and its advanced derivatives like Imepitoin). By analyzing their synthesis pathways, receptor binding affinities, and experimental validation protocols, we can understand how targeted halogenation fundamentally alters neuropharmacological efficacy.
Mechanistic Rationale: The Role of Para-Chloro Substitution
The addition of a chlorine atom at the para-position of the phenyl ring in the hydantoin scaffold is not merely a structural tweak; it is a calculated pharmacokinetic enhancement. The electronegative chlorine atom increases the molecule's overall lipophilicity. This structural change directly correlates with enhanced Blood-Brain Barrier (BBB) penetration, with predicted QPlogBB values for these derivatives consistently falling within the highly favorable range of −0.98 to −0.33[1].
Furthermore, while classic phenytoin primarily targets Voltage-Gated Sodium Channels (VGSCs), specific chlorophenyl derivatives exhibit a shifted pharmacological profile. For instance, Imepitoin (synthesized directly from a 4-chlorophenyl hydantoin precursor) acts as a low-affinity partial agonist at the benzodiazepine binding site of the GABA-A receptor, providing potent anticonvulsant and anxiolytic effects without the severe sedative tolerance associated with full agonists[2]. Other derivatives have shown high affinity for 5-HT6 serotonin receptors, expanding their utility into antidepressant and anxiolytic applications[3].
Mechanistic pathways of chlorophenyl-substituted hydantoins in neuronal modulation.
Comparative Performance Data
To objectively evaluate the performance of chlorophenyl-substituted hydantoins against alternative AEDs, we must look at their binding affinities, BBB permeability, and primary pharmacological targets.
To ensure scientific integrity, the evaluation of these compounds relies on a self-validating experimental architecture. Every step, from chemical synthesis to electrophysiological validation, contains internal controls to rule out false positives.
Self-validating experimental workflow from synthesis to electrophysiological validation.
Protocol A: High-Yield Synthesis of Imepitoin Analogues from 4-Chlorophenyl Hydantoin
Objective: Synthesize a high-purity chlorophenyl hydantoin derivative for in vitro screening.
Causality & Rationale: We utilize 4-chlorophenyl hydantoin as the foundational scaffold. To convert this into an active GABA-A partial agonist (like Imepitoin), we must perform a morpholine substitution. The choice of solvent and temperature control here is critical to prevent thermal degradation of the hydantoin ring[4].
Step-by-Step Methodology:
Reagent Charging: In a 500 mL flask under a strict nitrogen atmosphere, charge 1 equivalent of 4-chlorophenyl hydantoin and 11 equivalents of morpholine[4].
Self-Validation: The nitrogen atmosphere prevents oxidative degradation of the intermediate amines, ensuring baseline purity before the reaction begins.
Solvent Selection: Add 3 volumes of isobutyl alcohol[4].
Causality: Isobutyl alcohol is specifically chosen because its high boiling point (~108°C) provides the necessary thermal energy to overcome the activation barrier for the nucleophilic attack of morpholine, without causing thermal decomposition of the product[4].
Catalysis & Reflux: Slowly add a catalytic amount of HCl (gas dissolved in isobutyl alcohol) while maintaining the temperature at 20-25°C to control the highly exothermic reaction[4]. Once stabilized, heat the resulting thick slurry to reflux and hold for 48 hours[4].
Isolation: Dilute the mixture with an organic solvent, cool to room temperature, and precipitate the crude product by creating a slurry with acetone[4]. Filter, wash, and micronize the dried crystalline product[4].
Protocol B: Radioligand Binding Assay for GABA-A Affinity
Objective: Quantify the binding affinity (Ki) of the synthesized chlorophenyl hydantoin at the benzodiazepine site.
Causality & Rationale: To objectively compare the derivative against classic hydantoins, we must isolate its specific receptor kinetics. We utilize [3H]Flumazenil, a radioligand that specifically binds to the benzodiazepine allosteric site on the GABA-A receptor[2].
Step-by-Step Methodology:
Membrane Preparation: Isolate synaptic membranes from the rat cerebral cortex using a 50 mM Tris-HCl homogenization buffer (pH 7.4)[2].
Radioligand Incubation: Incubate the membrane preparation with [3H]Flumazenil and varying concentrations of the test compound[2].
Self-Validating Internal Control: In a parallel control well, introduce 10 µM of unlabeled Diazepam[2].
Causality: This massive excess of Diazepam saturates all true benzodiazepine binding sites. Any residual radioactivity detected in this well represents non-specific binding (e.g., radioligand sticking to the plastic plate or lipid bilayer). By mathematically subtracting this background noise from our test wells, the assay self-validates, ensuring the calculated Ki reflects true, specific receptor affinity.
Quantification: Terminate the reaction via rapid filtration through glass fiber filters using a filtration manifold, and quantify the bound radioactivity using a scintillation counter[2].
Conclusion
The transition from classic, un-substituted hydantoins to chlorophenyl-substituted hydantoins represents a masterclass in rational drug design. By leveraging the electron-withdrawing and lipophilic properties of the para-chloro substitution, researchers have successfully engineered compounds that not only cross the blood-brain barrier more efficiently but also interact with a broader, more nuanced array of neurological targets—ranging from VGSCs to GABA-A and 5-HT6 receptors.
Through rigorous, self-validating protocols like controlled morpholine substitutions and internally controlled radioligand assays, drug development professionals can confidently benchmark these novel derivatives against legacy alternatives.
A Guide to Evaluating the Selective Cytotoxicity of 3-(p-Chlorophenyl)-5-methylhydantoin in Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals In the quest for novel anti-cancer therapeutics, the principle of selective cytotoxicity is paramount. An ideal chemotherapeutic agent should exhibit potent...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-cancer therapeutics, the principle of selective cytotoxicity is paramount. An ideal chemotherapeutic agent should exhibit potent lethality against malignant cells while leaving healthy, non-cancerous cells unharmed.[1][2] This guide provides a comprehensive framework for assessing the comparative cytotoxicity of the synthetic compound 3-(p-Chlorophenyl)-5-methylhydantoin, a member of the hydantoin class of heterocyclic compounds known for their diverse biological activities, including promising anticancer potential.[3][4][5]
This document will detail the scientific rationale and step-by-step protocols for key in vitro cytotoxicity assays, present a format for data analysis and interpretation, and explore potential molecular mechanisms that could underpin any observed selective effects against cancer cells.
The Rationale for Investigating Hydantoin Derivatives
Hydantoin and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile structure and wide range of pharmacological properties.[6][7] Various studies have highlighted the significant antiproliferative and pro-apoptotic potential of different hydantoin derivatives against a spectrum of cancer cell lines, including those of the breast, colon, and lung.[3][6][8] Some derivatives have demonstrated a desirable selectivity, showing greater potency against tumor cells than against normal cell lines.[6][7] This suggests that specific substitutions on the hydantoin ring, such as the p-chlorophenyl and methyl groups in the compound of interest, could modulate its biological activity and enhance its cancer-targeting capabilities.
Designing a Comparative Cytotoxicity Study
A robust evaluation of selective cytotoxicity necessitates a carefully designed experimental approach. The primary objective is to determine the half-maximal inhibitory concentration (IC50) of 3-(p-Chlorophenyl)-5-methylhydantoin for both cancer and normal cell lines. The IC50 value represents the concentration of the compound required to inhibit cell proliferation by 50% and is a key metric of cytotoxic potency.[9]
Cell Line Selection
The choice of cell lines is critical. A typical study would include:
A panel of cancer cell lines: Representing different tumor types to assess the breadth of the compound's activity. For example, MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and A549 (lung carcinoma).
A non-cancerous control cell line: To serve as a benchmark for toxicity to normal tissues. Commonly used lines include human foreskin fibroblasts (HFF1) or human embryonic kidney cells (HEK-293).[5][9]
Experimental Workflow
The overall workflow for assessing comparative cytotoxicity is a multi-step process, from initial cell culture to final data analysis.
Caption: A typical experimental workflow for in vitro comparative cytotoxicity analysis.
Key Experimental Protocols
Several robust and widely accepted assays can be employed to measure cytotoxicity.[10] The choice of assay depends on the specific cellular parameter being measured.[1]
This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11][12] In viable cells, these enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[9][12]
Detailed Protocol:
Cell Seeding: Seed cancer and normal cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13]
Compound Treatment: Prepare a series of dilutions of 3-(p-Chlorophenyl)-5-methylhydantoin in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.[13]
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C.[13]
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10][14] It is a reliable marker for the loss of cell membrane integrity, a hallmark of cytotoxicity.[14]
Detailed Protocol:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.[13]
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[13] Add 50 µL of the LDH reaction mixture (as provided in a commercial kit) to each well.[13]
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.[13]
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
Data Analysis and Interpretation
The primary outputs of these assays are the IC50 value and the Selectivity Index (SI).
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. A dose-response curve is then plotted with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value is determined from this curve.
Selectivity Index (SI): This is a crucial metric for quantifying cancer-specific cytotoxicity.[9] It is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells.
SI = IC50 (Normal Cells) / IC50 (Cancer Cells) [9]
A higher SI value indicates greater selectivity for cancer cells.[9]
Sample Data Presentation
Compound
Cancer Cell Line
IC50 (µM)
Normal Cell Line
IC50 (µM)
Selectivity Index (SI)
3-(p-Chlorophenyl)-5-methylhydantoin
MCF-7 (Breast)
[Hypothetical Value]
HFF1 (Fibroblast)
[Hypothetical Value]
[Calculated Value]
HCT-116 (Colon)
[Hypothetical Value]
HFF1 (Fibroblast)
[Hypothetical Value]
[Calculated Value]
A549 (Lung)
[Hypothetical Value]
HFF1 (Fibroblast)
[Hypothetical Value]
[Calculated Value]
Doxorubicin (Control)
MCF-7 (Breast)
[Literature Value]
HFF1 (Fibroblast)
[Literature Value]
[Calculated Value]
Potential Mechanisms of Selective Cytotoxicity
While the precise mechanism of 3-(p-Chlorophenyl)-5-methylhydantoin would require further investigation, the known activities of other hydantoin derivatives suggest several potential pathways that could contribute to selective anti-cancer effects.[3] These often involve the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways that are frequently dysregulated in cancer.[2][3]
Inhibition of Pro-Survival Signaling
Many cancers exhibit constitutive activation of pro-survival pathways like PI3K/Akt/mTOR and Hedgehog signaling.[15] Hydantoin derivatives may selectively target components of these pathways, leading to the downregulation of anti-apoptotic proteins and cell cycle arrest, ultimately triggering apoptosis in cancer cells.[15]
Caption: A simplified diagram illustrating the potential inhibition of a pro-survival pathway.
Induction of Oxidative Stress
Some anticancer agents exert their effects by increasing the levels of reactive oxygen species (ROS) within cancer cells. While all cells produce ROS, cancer cells often have a higher basal level of oxidative stress, making them more vulnerable to further ROS induction. This can lead to overwhelming oxidative damage and subsequent cell death.
By systematically applying the methodologies outlined in this guide, researchers can generate robust and reproducible data to evaluate the therapeutic potential of 3-(p-Chlorophenyl)-5-methylhydantoin. A favorable selectivity index, coupled with a deeper understanding of its mechanism of action, would provide a strong rationale for its further development as a novel anti-cancer agent.
References
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). Google AI.
Cytotoxicity Assays | Life Science Applic
Cytotoxicity Testing: Everything You Need to Know. Test Labs.
In vitro cytotoxicity test of medical devices. CleanControlling.
Hydantoin derivatives: Harnessing antitumor and immunomodulation potential. (2024, December 23). Google AI.
Cytotoxicity MTT Assay Protocols and Methods.
A Researcher's Guide to Comparative Cytotoxicity in Cancer vs. Normal Cell Lines. Benchchem.
In vitro cytotoxicity testing prediction of acute human toxicity.
Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). (2026, February 26). MDPI.
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A. Benchchem.
Hydantoin derivatives: A review on their anticancer activities.
Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. PMC.
Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PMC.
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
Cytotoxicity Assays – what your cells don't like. (2025, July 28). BMG LABTECH.
Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2024, September 24). MDPI.
Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed.
Discovery of 1-(3-aryl-4-chlorophenyl)-3-( p -aryl)urea derivatives against breast cancer by inhibiting PI3K/Akt/mTOR and Hedgehog signalings.
Comparative Cytotoxicity of 3-Prenyl-2,4,6-trihydroxybenzophenone (Garcinol) in Normal vs. Cancer Cell Lines. Benchchem.
Mechanistic Risk Assessment: The Causality of Halogenated Disposal
3-(p-Chlorophenyl)-5-methylhydantoin: Comprehensive Disposal and Operational Safety Guide As a Senior Application Scientist, I frequently observe laboratories inadvertently inflating their disposal costs and safety risks...
Author: BenchChem Technical Support Team. Date: March 2026
3-(p-Chlorophenyl)-5-methylhydantoin: Comprehensive Disposal and Operational Safety Guide
As a Senior Application Scientist, I frequently observe laboratories inadvertently inflating their disposal costs and safety risks by misclassifying halogenated aromatic compounds. 3-(p-Chlorophenyl)-5-methylhydantoin presents a specific operational challenge: it combines a biologically active hydantoin moiety with a chlorinated aromatic ring. This structural profile dictates a strict, non-negotiable disposal pathway to prevent severe environmental toxicity and ensure regulatory compliance.
The following guide provides the causality behind these disposal requirements and outlines a self-validating operational protocol for your laboratory.
Understanding the chemical behavior of 3-(p-Chlorophenyl)-5-methylhydantoin during degradation is critical for establishing self-validating safety protocols. We do not segregate this chemical merely for compliance; we segregate it because of its thermal degradation mechanics:
Dioxin Formation Risk: The primary hazard of this compound does not lie in its room-temperature handling, but in its thermal decomposition. When combusted at standard incinerator temperatures (~850°C), the carbon-chlorine bonds cleave. In the presence of the aromatic ring, incomplete combustion leads to the formation of highly toxic1[1].
Acid Gas Generation: Complete thermal destruction of the chlorine atom yields hydrogen chloride (HCl) gas, which is highly corrosive and must be neutralized via 2[2].
NOx Emissions: The nitrogen atoms within the hydantoin (imidazolidinedione) ring oxidize to form nitrogen oxides (NOx), necessitating secondary exhaust treatment (e.g., Selective Catalytic Reduction) at the disposal facility.
Because of these mechanistic realities, 3-(p-Chlorophenyl)-5-methylhydantoin must be strictly classified as a Halogenated Organic Waste and processed in specialized high-temperature facilities.
Operational Workflow Diagram
Caption: Logical workflow for the segregation and disposal of halogenated hydantoin waste.
Standard Operating Procedure (SOP): Laboratory Segregation & Containerization
To maintain a self-validating safety system, every step of the disposal process must include a verification check to ensure human error is caught before the waste leaves the laboratory.
Step 1: Waste Characterization and Profiling
Action: Identify all solid waste, liquid solutions, and contaminated consumables (e.g., pipette tips, weighing paper) associated with 3-(p-Chlorophenyl)-5-methylhydantoin.
Causality: ensures compliance until Environmental Health and Safety (EHS) makes a final determination.
Validation Check: Verify that the laboratory waste profile explicitly lists "Halogenated" and notes the presence of chlorine before any waste is deposited.
Step 2: Strict Segregation
Action: Isolate this waste stream entirely from non-halogenated organic solvents (e.g., ethanol, acetone, hexane).
Causality:3 due to the required >1100°C incineration and HCl scrubbing[3]. Mixing non-halogenated waste into a halogenated container needlessly converts cheap waste into expensive waste and complicates the chemical matrix.
Validation Check: Inspect the primary waste carboy or solid waste bin prior to addition; if non-halogenated solvents are present, the entire container must now be manifested as halogenated. Update the label immediately to reflect the mixed composition.
Step 3: Container Selection and Active Collection
Action: Use chemically compatible, sealable containers (e.g., High-Density Polyethylene (HDPE) or glass). For liquid solutions, never fill beyond 75% capacity.
Causality: Leaving 25% headspace prevents over-pressurization from vapor expansion, a common cause of container failure in Satellite Accumulation Areas (SAAs).
Validation Check: Squeeze the sealed HDPE container gently; it should have enough flex to accommodate vapor pressure changes. If rigid, the container is overfilled and must be decanted into a larger vessel.
Step 4: Satellite Accumulation Area (SAA) Management
Action: Store the sealed, labeled container in a designated SAA, away from incompatible chemicals (e.g., strong oxidizers, strong bases).
Causality: Regulatory frameworks require waste to be stored at or near the point of generation under the control of the operator to prevent untracked chemical reactions and unauthorized mixing.
Validation Check: Ensure the "Hazardous Waste" label is visible, dated, and explicitly lists "3-(p-Chlorophenyl)-5-methylhydantoin (Halogenated)".
Quantitative Data: Halogenated vs. Non-Halogenated Disposal Parameters
The following table summarizes the critical operational differences that dictate our strict segregation protocols.
High (due to specialized scrubber/temp requirements)
Low to Moderate
Final Treatment: High-Temperature Incineration
Once collected by EHS, the compound undergoes specialized destruction.4 in the secondary combustion chamber with a gas residence time of at least 2 seconds[4]. This extreme thermal environment guarantees the complete cleavage of the aromatic ring, physically preventing dioxin formation. The resulting exhaust gases are then passed through an alkaline liquid injection scrubber to neutralize the HCl gas, yielding harmless salt water as a byproduct.
References
Perspective on halogenated organic compounds – PMC - NIH.
URL:[Link]
Laboratory Guide for Managing Chemical Waste – Vanderbilt University Medical Center.
URL:[Link]